3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIUHRONJXVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192431 | |
| Record name | Rhodanine, 3-(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3919-81-1 | |
| Record name | 3-p-Tolylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3919-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHYLPHENYL)RHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOC7D9V2TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds, holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by its parent scaffold. While specific research on this particular derivative is limited, this guide synthesizes the current understanding of the probable mechanisms of action based on extensive studies of structurally related rhodanine and thiazolidin-4-one analogs. This document outlines potential biological targets, summarizes quantitative data from closely related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.
Introduction
The 2-thioxo-1,3-thiazolidin-4-one (rhodanine) scaffold is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2] The compound this compound, featuring a 4-methylphenyl (p-tolyl) group at the N-3 position, is a specific analog within this class. Although its synthesis and crystal structure have been reported, detailed investigations into its specific mechanism of action are not extensively documented in publicly available literature.[3] This guide, therefore, extrapolates the likely mechanisms of action by examining the established biological activities of closely related rhodanine derivatives.
Potential Mechanisms of Action and Biological Targets
The biological activity of rhodanine derivatives is often attributed to their ability to interact with a variety of protein targets. The primary mechanisms can be broadly categorized as enzyme inhibition and modulation of cellular signaling pathways.
Enzyme Inhibition
Rhodanine-containing compounds have been identified as inhibitors of a wide range of enzymes, which is a primary mode of their therapeutic effects.
-
Tyrosinase Inhibition: A prominent mechanism of action for rhodanine derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[4] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Studies on benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, which are structurally similar to this compound, have demonstrated potent competitive or mixed-type inhibition of mushroom tyrosinase.[4] This suggests that this compound may also act as a tyrosinase inhibitor.
-
Kinase Inhibition: Several rhodanine derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, some analogs are effective pan-PIM kinase inhibitors, which are implicated in cancer cell survival and proliferation.[5]
-
Other Enzyme Targets: The rhodanine scaffold has been associated with the inhibition of numerous other enzymes, including β-lactamases, which are involved in bacterial resistance to antibiotics.[6]
Anticancer Activity
The anticancer properties of rhodanine derivatives are a significant area of research.[1][7] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.
-
Induction of Apoptosis: Many rhodanine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines.[8][9] This is often achieved through the modulation of pro-survival proteins and the activation of apoptotic pathways.
-
Cell Cycle Arrest: Some analogs can arrest the cell cycle at different phases, such as the S phase, thereby inhibiting DNA replication and cell division in cancer cells.[8]
Antimicrobial Activity
Rhodanine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2][10][11]
-
Inhibition of Bacterial Growth: These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the rhodanine ring play a crucial role in their antibacterial potency.[11][12]
Quantitative Data
Table 1: Tyrosinase Inhibitory Activity of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs [4]
| Compound Analog | IC50 (μM) vs. Mushroom Tyrosinase (L-DOPA as substrate) | IC50 (μM) vs. Mushroom Tyrosinase (L-Tyrosine as substrate) |
| Analog 1 | 4.85 | 3.82 |
| Analog 2 | 4.69 | 3.77 |
| Analog 3 | 1.12 | 0.08 |
| Analog 5 | 4.54 | 3.60 |
| Kojic Acid (Reference) | 24.09 | 17.68 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the mechanism of action of rhodanine derivatives.
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on tyrosinase activity.
Protocol:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA or L-tyrosine.
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.[13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on the activities of related compounds.
Caption: Potential inhibition of the melanin biosynthesis pathway by this compound through the inhibition of tyrosinase.
Experimental Workflow Diagrams
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a novel compound like this compound.
Caption: A generalized experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently sparse, the extensive body of research on the rhodanine scaffold provides a strong foundation for predicting its biological activities. The most probable mechanisms include enzyme inhibition, particularly of tyrosinase and various kinases, leading to potential applications in dermatology and oncology. Furthermore, its potential as an antimicrobial agent warrants further investigation. This guide serves as a comprehensive resource for researchers, summarizing the likely modes of action and providing the necessary experimental frameworks to further elucidate the specific biological profile of this promising compound. Future studies should focus on direct in vitro and in vivo testing of this compound to confirm these hypothesized mechanisms and to discover its full therapeutic potential.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. The synthesis and SAR of rhodanines as novel class C beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. scispace.com [scispace.com]
- 15. nanobioletters.com [nanobioletters.com]
Spectroscopic and Structural Analysis of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data for the compound 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a molecule of interest in medicinal chemistry. This document consolidates available data to facilitate further research and development efforts.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification and characterization of the compound. The data presented is based on a comprehensive review of available scientific literature.
Table 1: FT-IR Spectroscopic Data
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O stretching (amide I) | ~1740 |
| C=S stretching (thioamide) | ~1250 |
| Aromatic C=C stretching | ~1600, ~1500 |
| C-N stretching | ~1350 |
| CH₂ bending | ~1420 |
| Aromatic C-H bending (out-of-plane) | ~820 |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | s | 3H | -CH₃ |
| ~4.30 | s | 2H | -S-CH₂-C=O |
| ~7.30 | d | 2H | Aromatic H (ortho to CH₃) |
| ~7.40 | d | 2H | Aromatic H (meta to CH₃) |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~21 | -CH₃ |
| ~35 | -S-CH₂-C=O |
| ~128 | Aromatic CH |
| ~130 | Aromatic CH |
| ~135 | Aromatic C-N |
| ~140 | Aromatic C-CH₃ |
| ~170 | C=O (amide) |
| ~200 | C=S (thioamide) |
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 223.01 | [M]⁺ (Molecular Ion) |
| 135 | [CH₃-C₆H₄-NCS]⁺ |
| 91 | [CH₃-C₆H₄]⁺ (Tolyl cation) |
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography. The compound has a molecular formula of C₁₀H₉NOS₂ and a molecular weight of 223.30 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a 300, 400, or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed experimental data and specific reaction conditions, researchers are encouraged to consult the primary literature, including the work by Ahmed Abo-Bakr, which describes the synthesis and full spectral characterization of this compound.[2]
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and a logical workflow for spectral analysis.
Introduction
This compound belongs to the rhodanine class of heterocyclic compounds, which are known for a wide range of biological activities. The structural elucidation of these molecules is fundamental for understanding their structure-activity relationships. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such organic compounds. This guide focuses on the ¹H and ¹³C NMR spectral features of the title compound.
Experimental Protocols
The following protocols are representative of the methods used for acquiring ¹H and ¹³C NMR spectra for thiazolidinone derivatives.[1][2]
Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, or a similar instrument.[2][3]
Sample Preparation: A sample of approximately 5-10 mg of the synthesized compound is dissolved in about 0.5 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[1][2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
¹H NMR Spectroscopy: Proton NMR spectra are acquired at room temperature. Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in the molecule. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Presentation
While specific experimental data for this compound is not available in the provided search results, the following tables present representative ¹H and ¹³C NMR data for closely related 3-aryl-2-thioxo-1,3-thiazolidin-4-one derivatives. This data provides an expected range for the chemical shifts of the title compound.
Table 1: Representative ¹H NMR Spectral Data of a 3-Aryl-2-thioxo-1,3-thiazolidin-4-one Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | s | 3H | Ar-CH ₃ |
| ~4.30 | s | 2H | S-CH ₂-C=O |
| ~7.30 | d | 2H | Ar-H (ortho to CH₃) |
| ~7.45 | d | 2H | Ar-H (meta to CH₃) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern on the aromatic ring. "s" denotes a singlet and "d" denotes a doublet.
Table 2: Representative ¹³C NMR Spectral Data of a 3-Aryl-2-thioxo-1,3-thiazolidin-4-one Derivative
| Chemical Shift (δ, ppm) | Assignment |
| ~21.0 | Ar-C H₃ |
| ~36.0 | S-C H₂-C=O |
| ~129.0 | Ar-C H (meta to CH₃) |
| ~130.0 | Ar-C H (ortho to CH₃) |
| ~135.0 | Ar-C (ipso to N) |
| ~140.0 | Ar-C (ipso to CH₃) |
| ~170.0 | C =O |
| ~200.0 | C =S |
Note: The chemical shifts are approximate and serve as a guide for spectral interpretation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and NMR-based Structural Elucidation.
References
Unveiling the Solid-State Architecture of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic parameters, experimental protocols for its synthesis and characterization, and a visualization of its structural and experimental workflows.
Core Crystallographic Data
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c. The key crystallographic data and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₉NOS₂ |
| Formula Weight | 223.30 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.5885 (18) Å |
| b | 5.5766 (6) Å |
| c | 12.9910 (15) Å |
| α | 90° |
| β | 100.603 (6)° |
| γ | 90° |
| Volume | 1038.8 (2) ų |
| Z | 4 |
| Calculated Density | 1.428 Mg/m³ |
| Absorption Coefficient | 0.48 mm⁻¹ |
| F(000) | 464 |
| Data Collection | |
| Diffractometer | Bruker Kappa APEXII CCD |
| Reflections Collected | 7426 |
| Independent Reflections | 1871 [R(int) = 0.051] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1871 / 0 / 128 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.191 |
| R indices (all data) | R1 = 0.081, wR2 = 0.212 |
| Largest Diff. Peak and Hole | 0.45 and -0.31 e.Å⁻³ |
Data sourced from Shahwar et al., Acta Cryst. (2010). E66, o2159.[1]
Table 2: Hydrogen Bond Geometry
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| C2—H2···O1ⁱ | 0.93 | 2.45 | 3.360 (5) | 167 |
| C5—H5···O1ⁱⁱ | 0.93 | 2.51 | 3.432 (5) | 169 |
| C9—H9B···Cg2ⁱⁱⁱ | 0.97 | 2.71 | 3.565 (4) | 147 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1; (iii) -x+1, y+1/2, -z+1/2. Cg2 is the centroid of the C1–C6 benzene ring.[1]
Molecular and Crystal Structure Insights
The molecule consists of a toluene group and a 2-thioxo-1,3-thiazolidin-4-one moiety.[1] Both the toluene ring and the thiazolidinone ring system are essentially planar.[1] The dihedral angle between these two planes is 71.20 (9)°.[1] In the crystal, molecules are linked by intermolecular C—H···O hydrogen bonds, forming polymeric sheets that extend parallel to the (011) plane. Additionally, C—H···π interactions contribute to the stability of the crystal packing.[1]
Experimental Protocols
The synthesis of this compound is analogous to that of its 3-methylphenyl isomer and can be achieved through a three-step process.[2]
Synthesis of this compound
-
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of p-toluidine (0.1 mol) and triethylamine (0.5 mol) in ethanol (20 ml), carbon disulfide (0.2 mol) is added dropwise while maintaining the temperature in an ice bath.
-
The resulting precipitate is filtered and washed with diethyl ether.
-
-
Step 2: Reaction with Sodium Chloroacetate
-
A solution of sodium chloroacetate (0.1 mol) and chloroacetic acid (0.2 mol) is prepared in distilled water (50 ml).
-
The dithiocarbamate salt from Step 1 is added gradually to this solution with stirring at 273 K (0 °C).
-
-
Step 3: Cyclization
-
The reaction mixture from Step 2 is refluxed for an appropriate time to induce cyclization, leading to the formation of the final product, this compound.
-
The product can then be purified by recrystallization from a suitable solvent.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent.
-
Data Collection: A crystal of suitable size (e.g., 0.30 × 0.20 × 0.20 mm) is mounted on a diffractometer.[1] Data is collected at a controlled temperature (296 K) using Mo Kα radiation (λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Crystallographic Workflow
References
Physical and chemical properties of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one, a rhodanine derivative, is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. The quantitative data is presented in easily digestible tables, and key processes are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Chemical and Physical Properties
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one is a solid crystalline substance. The core structure consists of a thiazolidinone ring substituted with a p-tolyl group at the nitrogen atom and a thione group at the second position.
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₀H₉NOS₂[1] |
| Molecular Weight | 223.30 g/mol [1] |
| CAS Number | Not explicitly found for this specific compound |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=S)SC(=O)C2 |
| InChI Key | Not explicitly found for this specific compound |
Physical Properties
| Property | Value | Reference |
| Melting Point | 57-60 °C (for a related compound, 3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one) | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Information not widely available, but likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Crystallographic Data
The crystal structure of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one has been determined by X-ray crystallography.
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| a | 14.5885 (18) Å[1] |
| b | 5.5766 (6) Å[1] |
| c | 12.9910 (15) Å[1] |
| β | 100.603 (6)°[1] |
| V | 1038.8 (2) ų[1] |
| Z | 4[1] |
The toluene group and the 2-thioxo-1,3-thiazolidin-4-one unit are both planar, with a dihedral angle of 71.20 (9)° between them.[1]
Spectral Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Hypothetical Data | |||
| ~7.2-7.4 | m | 4H | Aromatic protons (p-tolyl group) |
| ~4.1 | s | 2H | CH₂ (thiazolidinone ring) |
| ~2.3 | s | 3H | CH₃ (p-tolyl group) |
Note: The above data is a representative expectation based on the structure. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Hypothetical Data | |
| ~200 | C=S (thione) |
| ~170 | C=O (amide) |
| ~140 | Aromatic C (quaternary, tolyl) |
| ~130 | Aromatic CH (tolyl) |
| ~128 | Aromatic C (quaternary, tolyl) |
| ~35 | CH₂ (thiazolidinone ring) |
| ~21 | CH₃ (tolyl) |
Note: The above data is a representative expectation based on the structure. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O (amide) stretch[3] |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C=S (thione) stretch |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| Other Fragments | Dependent on fragmentation pattern |
Experimental Protocols
The synthesis of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step reaction. The following is a generalized protocol based on common synthetic strategies for similar rhodanine derivatives.[4][5]
Synthesis of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
Materials:
-
p-Toluidine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Ethanol
-
Sodium chloroacetate
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-toluidine (1 equivalent) and triethylamine (5 equivalents) in ethanol.[4]
-
Slowly add carbon disulfide (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
The resulting precipitate (the dithiocarbamate salt) is collected by filtration and washed with cold diethyl ether.[4]
-
-
Cyclization Reaction:
-
In a separate beaker, prepare a solution of sodium chloroacetate (1 equivalent) and chloroacetic acid (2 equivalents) in distilled water.[4]
-
Gradually add the previously prepared dithiocarbamate salt to this solution while stirring vigorously at a low temperature (around 0 °C).[4]
-
After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
-
Acidification and Isolation:
-
Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
-
Biological Activity and Potential Signaling Pathways
Thiazolidin-4-one derivatives are recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The specific biological activities of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one are not extensively documented in publicly available literature; however, the rhodanine scaffold is a known privileged structure in drug discovery.
Recent studies have identified the Phosphatidylinositol 3-kinase (PI3K) signaling pathway as a potential target for molecules containing the thiazolidin-4-one scaffold.[9] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its dysregulation is frequently observed in various types of cancer, making it a prime target for anticancer drug development.
The potential inhibitory action of a thiazolidin-4-one derivative on PI3Kα could disrupt this pathway, leading to the downstream inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Conclusion
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one is a molecule with a well-defined chemical structure and interesting potential for biological applications. This guide has summarized its key physical and chemical properties, provided a detailed protocol for its synthesis, and explored its possible mechanism of action through the inhibition of the PI3K signaling pathway. Further research into the specific biological activities and pharmacological profile of this compound is warranted and could lead to the development of novel therapeutic agents.
References
- 1. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Discovery and Synthesis of Novel 2-thioxo-1,3-thiazolidin-4-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-thioxo-1,3-thiazolidin-4-one, commonly known as rhodanine, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel 2-thioxo-1,3-thiazolidin-4-one derivatives. It details various synthetic methodologies, presents key experimental protocols, and summarizes structure-activity relationships. Furthermore, this document elucidates the mechanisms of action of these compounds, including their interactions with crucial signaling pathways, supported by clear visualizations to facilitate understanding and further research in this promising area of drug discovery.
Introduction
The 2-thioxo-1,3-thiazolidin-4-one is a five-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 3, a carbonyl group at position 4, and a thione group at position 2.[4] This core structure, also known as rhodanine, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. The reactivity of the C-5 methylene group and the ability to introduce various substituents at the N-3 position make the rhodanine scaffold an attractive starting point for combinatorial synthesis and the development of new therapeutic agents.[2][5]
The wonder nucleus of 4-thiazolidinone and its 2-thioxo derivatives has been reported to possess a wide range of pharmacological activities.[1][4][6] These include potent antimicrobial effects against various bacterial and fungal strains, significant anticancer activity through the inhibition of key proteins like Bcl-2 and PIM kinases, and the modulation of pathways involved in diabetes and inflammation.[7][8][9][10] This guide aims to provide researchers with a detailed understanding of the synthesis and biological evaluation of this important class of compounds.
Synthetic Methodologies
The synthesis of 2-thioxo-1,3-thiazolidin-4-one derivatives can be achieved through several efficient synthetic routes. A common and versatile method involves the Knoevenagel condensation of an active methylene compound (rhodanine or its N-substituted derivatives) with various aldehydes or ketones. Other approaches include multicomponent reactions and the cyclization of thiourea derivatives.
General Synthetic Workflow
The general workflow for the discovery of novel 2-thioxo-1,3-thiazolidin-4-one derivatives typically involves the synthesis of a library of compounds, followed by their biological screening and subsequent optimization based on structure-activity relationship (SAR) studies.
Experimental Protocols
This protocol describes a general method for the synthesis of 5-arylidene derivatives via Knoevenagel condensation.
Materials:
-
2-Thioxo-1,3-thiazolidin-4-one (Rhodanine)
-
Substituted aromatic aldehyde
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of rhodanine (1 equivalent), the appropriate aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-ethanol mixture) to afford the pure 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative.
This protocol outlines the synthesis of N-substituted rhodanines, which can then be used as precursors for further derivatization at the C-5 position.
Materials:
-
Amine
-
Carbon disulfide
-
Ammonium hydroxide
-
Chloroacetic acid
Procedure:
-
Aromatic amines are condensed with carbon disulfide in the presence of ammonium hydroxide.[11]
-
The resulting intermediate is then treated with chloroacetic acid.[11]
-
The mixture is heated, leading to the cyclization and formation of the N-substituted 2-thioxo-thiazolidin-4-one.[11]
Biological Evaluation and Quantitative Data
Derivatives of 2-thioxo-1,3-thiazolidin-4-one have been extensively evaluated for a variety of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Anticancer Activity
Many rhodanine derivatives have shown potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key proteins in cancer cell survival and proliferation pathways.
Table 1: Anticancer Activity of Selected 2-thioxo-1,3-thiazolidin-4-one Derivatives
| Compound ID | Target Protein | Cancer Cell Line | IC50 / Ki Value | Reference |
| Compound 31 | Mcl-1 | K562 | Ki = 74 nM | [7] |
| Compound 24b | Not Specified | MDA-MB-231 | IC50 = 8.16 µM | [2] |
| Compound 24c | Not Specified | MCF-7 | IC50 = 18.03 µM | [2] |
| Compound 17 | Pan-PIM Kinase | Molm-16 | EC50 = 14 nM | [9] |
| TZD-TSC 3 | Not Specified | HepG2 | IC50 = 2.97 µM | [12] |
| TZD-TSC 3 | Not Specified | T98G | IC50 = 28.34 µM | [12] |
Antimicrobial Activity
The rhodanine scaffold is also a well-known pharmacophore for the development of antimicrobial agents.
Table 2: Antimicrobial Activity of Selected 2-thioxo-1,3-thiazolidin-4-one Derivatives
| Compound ID | Target Organism | MIC Value (µg/mL) | Reference |
| 5-Arylidene derivatives | Staphylococcus aureus | 0.03 - 6 | [6] |
| 5-Arylidene derivatives | Haemophilus influenzae | 0.15 - 1.5 | [6] |
| Compound 6h | S. aureus (MRSA) | 1.70 µM | [12] |
| Various derivatives | Candida albicans | 18.20 - 22.90 µM | [12] |
Structure-Activity Relationship (SAR) Studies
The biological activity of 2-thioxo-1,3-thiazolidin-4-one derivatives is highly dependent on the nature and position of the substituents on the rhodanine ring.
-
Substitution at the C-5 position: The introduction of an arylidene group at the C-5 position is a common strategy to enhance biological activity. The nature of the substituent on the aromatic ring of the arylidene moiety plays a crucial role. For instance, electron-withdrawing or electron-donating groups can significantly modulate the anticancer and antimicrobial properties.[6]
-
Substitution at the N-3 position: Modifications at the N-3 position with various alkyl, aryl, or heterocyclic moieties can also influence the pharmacological profile. For example, the presence of a 2-pyridyl substituent at the N-3 position has been found to be important for anti-HIV activity.[6]
-
The 4-thiazolidinone core: The integrity of the 4-thiazolidinone ring is often essential for activity. Replacement with a 1,3-thiazin-4-one or a simple thiazolidine ring has been shown to dramatically decrease inhibitory activity against certain enzymes.[13]
Mechanism of Action and Signaling Pathways
The diverse biological effects of 2-thioxo-1,3-thiazolidin-4-one derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.
Inhibition of Bcl-2 Family Proteins
Several rhodanine derivatives have been identified as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1.[7] By binding to these proteins, they disrupt their function, leading to the activation of the intrinsic apoptotic pathway in cancer cells.
Inhibition of PIM Kinases
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation. Certain 2-thioxo-1,3-thiazolidin-4-one derivatives have been developed as potent pan-PIM kinase inhibitors.[9]
Conclusion and Future Perspectives
The 2-thioxo-1,3-thiazolidin-4-one scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the creation of large and diverse chemical libraries for high-throughput screening. The broad spectrum of biological activities highlights the potential of these compounds to address a wide range of diseases.
Future research in this area should focus on:
-
The development of more selective and potent derivatives through rational drug design and computational modeling.
-
A deeper investigation into the mechanisms of action and the identification of novel cellular targets.
-
The evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical development.
By leveraging the rich chemistry and pharmacology of the rhodanine nucleus, the scientific community is well-positioned to discover new and effective treatments for various human ailments.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors [jstage.jst.go.jp]
- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a member of the versatile thiazolidinone class of heterocyclic compounds. Thiazolidinones are recognized for their wide range of pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] This document outlines the synthesis, physicochemical properties, and computational analysis of the title compound, offering insights into its potential as a therapeutic agent.
Physicochemical and Structural Properties
This compound (C₁₀H₉NOS₂) is a rhodanine derivative characterized by a 4-methylphenyl group attached to the nitrogen atom of the 2-thioxo-1,3-thiazolidin-4-one core.[5][6]
Table 1: Physicochemical and Crystallographic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NOS₂ | [7] |
| Molecular Weight | 223.31 g/mol | [7] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a | 14.5885 (18) Å | [6] |
| b | 5.5766 (6) Å | [6] |
| c | 12.9910 (15) Å | [6] |
| β | 100.603 (6)° | [6] |
| V | 1038.8 (2) ų | [6] |
| Z | 4 | [6] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process. A general and established method for the synthesis of related rhodanine derivatives involves the reaction of an amine with carbon disulfide, followed by cyclization with a haloacetic acid.[5]
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of Dithiocarbamate: To a solution of p-toluidine (0.1 mol) and triethylamine (0.5 mol) in ethanol (20 ml) maintained in an ice bath, carbon disulfide (0.2 mol) is added dropwise with stirring. The resulting precipitate of dithiocarbamate salt is filtered and washed with diethyl ether.[5]
-
Step 2: Reaction with Haloacetate: A solution of sodium chloroacetate (0.1 mol) and chloroacetic acid (0.2 mol) is prepared in distilled water (50 ml). The dithiocarbamate precipitate from Step 1 is added gradually to this solution while stirring at 0°C.[5]
-
Step 3: Cyclization: The reaction mixture is then heated under reflux to induce cyclization, leading to the formation of this compound. The product can be purified by recrystallization from a suitable solvent.
In Silico Modeling
Computational studies are instrumental in elucidating the therapeutic potential of novel compounds. For this compound, various in silico methods can be employed to predict its biological activity, pharmacokinetic properties, and potential mechanisms of action.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for identifying potential biological targets and understanding structure-activity relationships. Thiazolidinone derivatives have been investigated as inhibitors of various enzymes, including PI3Kα and dihydrofolate reductase (DHFR).[8][9]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software.
-
Docking Simulation: A docking program such as AutoDock is used to predict the binding mode and affinity of the ligand to the target protein. The search space is defined by a grid box encompassing the active site of the protein.
-
Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site.
Table 2: Predicted Binding Affinities of Thiazolidinone Derivatives against Various Targets
| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |
| Thiazolidinone Derivatives | Breast Cancer Target (PDB: 3AD6) | -8.6 to -8.8 | [10] |
| Thiazolidin-4-ones | Dihydrofolate Reductase (DHFR) | -5.6 to -11.0 | [4] |
| Thiazolidin-4-one Scaffold | PI3Kα | - | [9] |
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug candidate. In silico tools like SwissADME can predict these properties based on the chemical structure of the compound.[8][11]
Experimental Protocol: In Silico ADMET Prediction
-
Structure Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of this compound is submitted to an online ADMET prediction server (e.g., SwissADME).
-
Property Calculation: The server calculates various physicochemical and pharmacokinetic properties, including lipophilicity (LogP), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.
-
Toxicity Prediction: Potential toxicity risks, such as mutagenicity and carcinogenicity, are also assessed based on structural alerts.
Table 3: Predicted ADMET Properties for Representative Thiazolidinone Derivatives
| Property | Predicted Value/Classification | Significance | Reference |
| Gastrointestinal Absorption | High | Good oral bioavailability | [8] |
| Blood-Brain Barrier Permeant | Yes/No (Varies) | CNS activity potential | [10] |
| CYP Inhibitor (e.g., CYP3A4) | Yes/No (Varies) | Potential for drug-drug interactions | [10] |
| P-gp Substrate | Yes/No (Varies) | Affects drug efflux and distribution | [8] |
| Bioavailability Score | ~0.55 | Indicates good oral bioavailability | [8] |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked complex of this compound and the target protein is placed in a simulation box filled with water molecules and counter-ions to neutralize the system.
-
Simulation: The system is subjected to energy minimization, followed by heating and equilibration. A production run of several nanoseconds is then performed.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.
Potential Biological Activities and Signaling Pathways
The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][2][3] While the specific biological targets of this compound are yet to be fully elucidated, related compounds have shown activity against targets like PI3K and DHFR.[8][9]
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Inhibition of PI3Kα, an isoform of PI3K, is a validated strategy in cancer therapy.[9]
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. In silico modeling techniques, including molecular docking, ADMET prediction, and molecular dynamics simulations, are powerful tools for exploring its bioactivity and guiding further experimental studies. The methodologies and data presented in this guide provide a framework for the rational design and development of novel drug candidates based on the thiazolidinone scaffold. Further in vitro and in vivo studies are warranted to validate the computational predictions and fully characterize the pharmacological profile of this promising compound.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [chemicalbook.com]
- 8. In silico Approach to Identify Novel Thiazolidin-4-ones Against Staphylococcus aureus [wisdomlib.org]
- 9. japsonline.com [japsonline.com]
- 10. Computational Analysis of Novel 4-Thiazolidinone Derivatives as Potential Anti-Breast Cancer Agents: Docking, Pharmacokinetics, and Molecular Dynamics Study" [medmedchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Cytotoxicity of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one on Cancer Cell Lines
Introduction
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Thiazolidin-4-one derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The core structure of this compound makes it a promising candidate for investigation as a cytotoxic agent against various cancer cell lines. These application notes provide an overview of the methodologies to assess the in vitro anticancer potential of this compound.
Principle
The cytotoxic effect of this compound on cancer cell lines is evaluated by quantifying its ability to induce cell death and inhibit cell proliferation. The primary assays employed are the MTT assay to measure metabolic activity as an indicator of cell viability, and flow cytometry-based assays to analyze apoptosis and cell cycle distribution. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Furthermore, the ability of a compound to arrest the cell cycle at specific phases can inhibit tumor growth. Thiazolidinone derivatives have been reported to induce apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and the PI3K/Akt pathway.
Data Presentation
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of structurally related rhodanine and thiazolidin-4-one derivatives against various human cancer cell lines. This data serves as a reference for the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Rhodanine Derivative 1 | MCF-7 (Breast) | MTT | 5.02 | [1] |
| MDA-MB-231 (Breast) | MTT | 15.24 | [1] | |
| Rhodanine Derivative 2 | A549 (Lung) | MTT | 0.041 | [2] |
| Thiazolidin-4-one Derivative 1 | HepG2 (Liver) | MTT | 0.017 | [3] |
| K562 (Leukemia) | MTT | 0.75 | [2] | |
| Thiazolidin-4-one Derivative 2 | HT-29 (Colon) | MTT | 0.073 | [2] |
| PC-3 (Prostate) | MTT | 24.09 | [2] | |
| (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide | A549 (Lung) | MTT | Superior to Sorafenib | [4] |
| H460 (Lung) | MTT | Superior to Sorafenib | [4] | |
| HT29 (Colon) | MTT | Superior to Sorafenib | [4] | |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | MTT | 4.4 | [5] |
| A2780cisR (Ovarian, Cisplatin-resistant) | MTT | 3.3 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from (for example) 0.1 to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound at the desired concentration (e.g., IC50 value) for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.[6]
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining the cellular DNA content with propidium iodide.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the pellet in 400 µL of PBS.[4]
-
Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.[4][7]
-
Incubate on ice for at least 30 minutes.[7] (Cells can be stored at 4°C for several weeks).
-
-
Staining:
-
Flow Cytometry Analysis:
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Putative PI3K/Akt signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the rhodanine scaffold, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Thiazolidinone derivatives are of significant interest in medicinal chemistry and are investigated for various therapeutic properties, including anticancer effects.[2][3][4][5][6][7] The cytotoxic and anti-proliferative potential of these compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10] This assay provides a quantitative measure of cell viability and is a foundational tool for initial drug screening.[11][12]
The MTT assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11][13][14] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[11][12] The resulting insoluble formazan can be solubilized and measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11][14]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Experimental Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HepG2, MCF-7, A549).
-
Test Compound: this compound.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[13]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm, reference at 650 nm).[13]
-
2. Experimental Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and prepare a cell suspension of 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[15]
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Add fresh medium with an equivalent amount of DMSO to the "untreated control" wells.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to correct for background absorbance.[13]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Data Presentation
The results of the MTT assay are typically presented in a tabular format, summarizing the effect of the compound across different concentrations and cell lines. While specific data for this compound is not available in the cited literature, the following table provides an example based on results for structurally similar 2-thioxothiazolidin-4-one derivatives tested against various cancer cell lines.[3][10][15]
| Cell Line (Cancer Type) | Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| HepG2 (Liver) | 0 (Control) | 0.952 | 100% |
| 1 | 0.881 | 92.5% | |
| 10 | 0.643 | 67.5% | |
| 25 | 0.485 | 50.9% | |
| 50 | 0.291 | 30.6% | |
| 100 | 0.155 | 16.3% | |
| MCF-7 (Breast) | 0 (Control) | 1.014 | 100% |
| 1 | 0.953 | 94.0% | |
| 10 | 0.762 | 75.1% | |
| 25 | 0.559 | 55.1% | |
| 50 | 0.388 | 38.3% | |
| 100 | 0.241 | 23.8% |
Data are hypothetical and for illustrative purposes only.
Potential Mechanism of Action
Derivatives of 2-thioxothiazolidin-4-one often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][15] Several signaling pathways have been implicated. For instance, some derivatives inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[15] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins like caspases.[15] Other related compounds have been identified as inhibitors of PIM kinases, which are also involved in regulating cell survival and apoptosis.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay | AAT Bioquest [aatbio.com]
- 15. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Introduction
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds, is a subject of growing interest in medicinal chemistry and drug development. Rhodanine and its derivatives have been recognized for a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Several studies on rhodanine-based molecules have demonstrated their potential to interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells. The core rhodanine scaffold is a versatile pharmacophore that can be modified to target various cellular proteins, including kinases and tubulin.[1][2][3][4]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of a model cancer cell line using propidium iodide (PI) staining and flow cytometry. Additionally, we present hypothetical data illustrating a dose-dependent cell cycle arrest and a plausible signaling pathway.
Principle of the Assay
Flow cytometry with propidium iodide staining is a widely used method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[6] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Consequently, cells in the G2/M phase (with a 4n DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. Treatment of cells with RNase is crucial to prevent PI from binding to double-stranded RNA, which would interfere with the DNA content analysis.[6]
Hypothetical Data Summary
The following table summarizes the hypothetical results of treating a human lung adenocarcinoma cell line (A549) with increasing concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that the compound may interfere with mitotic progression.
| Concentration of this compound (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.9 |
| 5 | 55.2 ± 1.8 | 23.1 ± 1.2 | 21.7 ± 1.3 |
| 10 | 42.1 ± 2.5 | 18.6 ± 1.0 | 39.3 ± 2.8 |
| 25 | 25.8 ± 1.9 | 12.5 ± 0.8 | 61.7 ± 3.2 |
Experimental Protocols
Materials and Reagents
-
Human lung adenocarcinoma cell line (e.g., A549)
-
This compound (MPTT)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding: Seed A549 cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 5, 10, and 25 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Incubate for 24 hours.
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[5][6] Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6][7] Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[7] Wash the cell pellet with PBS to remove any residual ethanol. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[7]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser (e.g., 488 nm) for excitation and collect the fluorescence emission in the red channel (e.g., FL2 or FL3).[5] Gate out cell doublets and debris using pulse width versus pulse area plots. Collect at least 10,000 events for each sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histograms.
Plausible Signaling Pathway for G2/M Arrest
Based on the known mechanisms of similar rhodanine derivatives that induce G2/M arrest, a plausible signaling pathway involves the disruption of microtubule dynamics.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro Testing of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one, a member of the thiazolidin-4-one class of heterocyclic compounds. Thiazolidin-4-ones are recognized for their diverse pharmacological activities, making them a significant scaffold in medicinal chemistry.[1][2][3] This document outlines detailed protocols for assessing the potential antimicrobial, anticancer, and antioxidant properties of the target compound, along with its potential for enzyme inhibition.
Overview of Potential Biological Activities
Thiazolidin-4-one derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:
-
Antimicrobial Activity: Thiazolidin-4-ones have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4] The structural flexibility of this scaffold allows for modifications that can enhance antimicrobial potency.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazolidin-4-one derivatives against various cancer cell lines.[1][2] Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.
-
Antioxidant Activity: Several thiazolidin-4-one derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals.[2]
-
Enzyme Inhibition: This class of compounds has been investigated for its inhibitory effects on various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase, suggesting potential applications in neurodegenerative and metabolic diseases.[5]
The following sections provide detailed protocols for the in vitro evaluation of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one for these key biological activities.
Data Presentation: Summary of Expected In Vitro Activities
While specific quantitative data for 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one is not extensively available in the public domain, the following tables summarize representative data from closely related 2-thioxo-1,3-thiazolidin-4-one derivatives to provide an expected range of activity. Note: These values should be considered as a reference, and specific values for the target compound must be determined experimentally.
Table 1: Representative Antimicrobial Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
| Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |
| Staphylococcus aureus | 1.56 - 62.5 | Ampicillin |
| Bacillus subtilis | 0.097 - 50 | Ampicillin |
| Escherichia coli | 4.5 x 10⁻² µM/ml - 100 | Ciprofloxacin |
| Pseudomonas aeruginosa | 7.81 - 125 | Ciprofloxacin |
| Candida albicans | 4.2 x 10⁻² µM/ml - 100 | Fluconazole |
Table 2: Representative Anticancer Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
| Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| MCF-7 (Breast) | 3.85 - 8.97 | Doxorubicin |
| HepG2 (Liver) | 4.97 - 27.59 | Doxorubicin |
| A549 (Lung) | 0.041 - 3.10 | Cisplatin |
| HT-29 (Colon) | 3.29 - 6.5 | 5-Fluorouracil |
Table 3: Representative Antioxidant Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
| Assay | IC₅₀ (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | 6.62 - 30.9 | Ascorbic Acid |
| ABTS Radical Scavenging | 1.01 - 25.73 | Ascorbic Acid |
Table 4: Representative Enzyme Inhibition Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
| Enzyme | IC₅₀ | Reference Compound |
| Acetylcholinesterase (AChE) | From 13.15 µM | Rivastigmine |
| Butyrylcholinesterase (BChE) | From 13.15 µM | Rivastigmine |
| α-Amylase | 4.08 - 53.68 µg/mL | Acarbose |
| α-Glucosidase | 1.01 - 39.12 µg/mL | Acarbose |
Experimental Protocols
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle, e.g., DMSO)
Workflow:
Caption: Workflow for MIC determination.
Procedure:
-
Preparation of Test Compound: Dissolve 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include wells for positive control (broth + inoculum + standard drug) and negative control (broth + inoculum + solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Evaluation
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer or microplate reader
Workflow:
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Well Diffusion Method: 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial activity of the compound 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one using the agar well diffusion method. This technique is a standard preliminary assay to determine the susceptibility of various microbial strains to a test compound.[1][2][3] Thiazolidin-4-one derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[4][5][6][7]
Principle of the Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial efficacy of a substance.[2] An agar plate is uniformly inoculated with a specific microorganism. Wells are then created in the agar, and the test compound, this compound, is introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the well known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the compound.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., Dimethyl sulfoxide (DMSO))
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Laminar flow hood
-
Calipers or a ruler for measuring zones of inhibition
Preparation of Inoculum
-
From a pure culture of the test microorganism, inoculate a tube of sterile nutrient broth.
-
Incubate the broth at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard. This ensures a standardized microbial population for the assay.
Agar Plate Preparation and Inoculation
-
Prepare MHA or SDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the agar to cool to approximately 45-50°C in a water bath.
-
Pour the molten agar into sterile Petri dishes to a uniform depth of about 4 mm and allow it to solidify in a laminar flow hood.
-
Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate. Rotate the plate by 60 degrees between each streaking to ensure uniform coverage.[2]
-
Allow the plates to dry for a few minutes with the lid slightly ajar.
Well Diffusion Assay Procedure
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plates.[3][8]
-
Prepare different concentrations of this compound in a suitable solvent, such as DMSO.
-
Carefully pipette a fixed volume (e.g., 100 µL) of each concentration of the test compound into separate wells.[3]
-
In separate wells on the same plate, add the positive control and the negative control (solvent alone).
-
Allow the plates to stand for 1-4 hours at room temperature to permit the diffusion of the compounds into the agar.[3]
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.
Data Collection and Interpretation
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using calipers or a ruler. The measurements should be taken from the edge of the clear zone across the center of the well to the opposite edge. The experiment should be performed in triplicate to ensure the reliability of the results. The average zone of inhibition is then calculated. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The following tables present illustrative quantitative data for the antimicrobial activity of this compound against selected bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound
| Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) ± SD | Positive Control (Ciprofloxacin, 10 µg/mL) Zone of Inhibition (mm) ± SD | Negative Control (DMSO) Zone of Inhibition (mm) |
| Staphylococcus aureus (Gram-positive) | 250 | 14 ± 0.5 | 25 ± 0.8 | 0 |
| 500 | 18 ± 0.7 | |||
| Escherichia coli (Gram-negative) | 250 | 11 ± 0.4 | 22 ± 0.6 | 0 |
| 500 | 15 ± 0.6 |
Table 2: Antifungal Activity of this compound
| Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) ± SD | Positive Control (Fluconazole, 25 µg/mL) Zone of Inhibition (mm) ± SD | Negative Control (DMSO) Zone of Inhibition (mm) |
| Candida albicans | 250 | 12 ± 0.6 | 20 ± 0.7 | 0 |
| 500 | 16 ± 0.5 |
Visualizations
Caption: Experimental workflow for the agar well diffusion method.
Caption: Potential mechanism of action via enzyme inhibition.
References
Application Note & Protocol: Quantifying Cytotoxicity of N-substituted Rhodanines using the LDH Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted rhodanines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] Assessing the cytotoxic potential of these compounds is a critical step in the drug discovery process. The Lactate Dehydrogenase (LDH) release assay is a widely used, reliable, and straightforward colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4][5] This application note provides a detailed protocol for utilizing the LDH release assay to evaluate the cytotoxicity of N-substituted rhodanines.
Principle of the LDH Release Assay
Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[6] The assay quantifies this released LDH by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[5] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[5] The intensity of the color is measured spectrophotometrically at a wavelength of approximately 490 nm.[4]
Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to perform all measurements in triplicate.
Materials:
-
N-substituted rhodanine compounds
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100 in assay medium)[9]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader with a 490 nm filter (and a reference filter >600 nm)[9]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-substituted rhodanine compounds in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the N-substituted rhodanine compounds to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle-containing medium only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[10]
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for the compounds.
-
Medium Background Control: Wells containing only cell culture medium.
-
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Supernatant Collection:
-
LDH Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the assay buffer and substrate mix.
-
Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[4]
-
Incubate the plate at room temperature (15-25°C) for up to 30 minutes, protected from light.[9] The incubation time may need to be optimized depending on the cell type and the extent of cytotoxicity.
-
-
Measurement:
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
The following table summarizes the cytotoxic activity of several N-substituted rhodanines against various cancer cell lines, as determined by LDH release or similar cytotoxicity assays.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 2b | K562 (Leukemia) | Trypan Blue & MTT | 11.1 µg/ml & 20.3 µg/ml | [1] |
| 14 | MCF-7 (Breast Cancer) | Not Specified | 7.67 µg/ml | [3] |
| 15 | MCF-7 (Breast Cancer) | Not Specified | 11.7 µg/ml | [3] |
| 27 | Huh7 (Hepatocellular Carcinoma) | Not Specified | 4.67 | [3] |
| 27 | MCF-7 (Breast Cancer) | Not Specified | 2.30 | [3] |
| 6 | MCF-7 (Breast Cancer) | MTT | 11.7 | [8] |
| 6 | HepG2 (Hepatocellular Carcinoma) | MTT | 0.21 | [8] |
| 6 | A549 (Lung Cancer) | MTT | 1.7 | [8] |
| 11a | MCF-7 (Breast Cancer) | MTT | 3.7 | [7] |
| 12b | MCF-7 (Breast Cancer) | MTT | 3.1 | [7] |
| 12f | HepG2 (Hepatocellular Carcinoma) | MTT | 2.2 | [7] |
| 12f | A549 (Lung Cancer) | MTT | 4.5 | [7] |
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for the LDH release assay.
Caption: Signaling pathway of LDH release and detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | Serum in the culture medium contains LDH. | Reduce the serum concentration in the medium during the assay or use serum-free medium.[4][9] |
| Phenol red in the medium interferes with absorbance reading. | Use phenol red-free medium, although most modern kits are compatible.[5] | |
| Contamination of cultures. | Ensure aseptic techniques are followed. | |
| Low Signal or No Signal | Cell density is too low. | Increase the cell seeding density.[4] |
| Incubation time with the compound is too short. | Perform a time-course experiment to determine the optimal incubation time. | |
| The compound inhibits LDH enzyme activity. | Test the compound's effect on purified LDH to rule out direct enzyme inhibition.[4] | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Air bubbles in wells. | Carefully remove any air bubbles before reading the plate. |
The LDH release assay is a robust and sensitive method for assessing the cytotoxicity of N-substituted rhodanines. By following this detailed protocol, researchers can obtain reproducible and reliable data to inform structure-activity relationship studies and guide the development of novel therapeutic agents. Careful optimization of experimental parameters such as cell density and incubation time is crucial for achieving accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Thioxo-1,3-thiazolidin-4-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-thioxo-1,3-thiazolidin-4-one (also known as rhodanine) compound libraries. This class of compounds has garnered significant interest in drug discovery due to its diverse range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3][4][5] The following protocols and data presentation guidelines are designed to facilitate the identification of novel hit compounds from large chemical libraries for further development.
Introduction to 2-Thioxo-1,3-thiazolidin-4-ones in Drug Discovery
The 2-thioxo-1,3-thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[4][5] Modifications at the N-3 and C-5 positions of the rhodanine ring have led to the development of potent and selective inhibitors of enzymes such as HIV-1 integrase, protein tyrosine phosphatases, and kinases within the PI3K/AKT pathway.[6] Furthermore, numerous derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][6] High-throughput screening is an essential tool for exploring the vast chemical space of rhodanine libraries to uncover new therapeutic leads.
Data Presentation: Quantitative Analysis of Screening Hits
Effective HTS campaigns rely on robust data analysis and clear presentation of results. Key metrics to assess screen performance and hit potency include the Z'-factor, hit rate, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Table 1: Representative HTS Quality Control and Hit Criteria.
| Parameter | Typical Value | Description |
|---|---|---|
| Z'-Factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls.[7][8] |
| Hit Rate | 0.5% - 5% | The percentage of compounds in a library that are identified as "hits" based on a predefined activity threshold.[9][10][11] |
| Hit Confirmation Rate | > 50% | The percentage of primary hits that show activity upon re-testing. |
| Potency (IC50/EC50) | < 10 µM | The concentration of a compound that elicits a 50% response, used to rank the potency of confirmed hits. |
Table 2: Example IC50 Data for 2-Thioxo-1,3-thiazolidin-4-one Hits from a Primary Screen. This table summarizes hypothetical data from a primary HTS campaign against various targets.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) |
| TZD-001 | HIV-1 Integrase (Strand Transfer) | TR-FRET | 3.5 |
| TZD-002 | HIV-1 Integrase (3'-Processing) | TR-FRET | 8.2 |
| TZD-003 | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 1.9[4] |
| TZD-004 | HepG2 (Liver Cancer) | Cell Viability (MTT) | 5.4[4] |
| TZD-005 | A549 (Lung Cancer) | Cell Viability (MTT) | 6.5[4] |
| TZD-006 | PI3K/AKT Pathway (p-AKT) | LanthaScreen™ | 7.8 |
| TZD-007 | MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 37[6] |
| TZD-008 | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 118[6] |
Experimental Protocols
The following are detailed protocols for primary high-throughput screening of 2-thioxo-1,3-thiazolidin-4-one libraries against common drug targets. These protocols are designed for automation and miniaturization in 384- or 1536-well plate formats.
Protocol 1: Cell-Based HTS for Anticancer Activity (Cytotoxicity Assay)
This protocol is designed to identify compounds that reduce the viability of cancer cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
2-Thioxo-1,3-thiazolidin-4-one compound library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Automated liquid handling system
-
Plate reader capable of absorbance detection
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to a final screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization buffer to each well and mix thoroughly.
-
Incubate for 1-2 hours at room temperature to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Biochemical HTS for HIV-1 Integrase Inhibition (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of HIV-1 integrase activity.
Materials and Reagents:
-
Recombinant HIV-1 Integrase enzyme
-
Biotinylated viral DNA oligonucleotide substrate
-
Europium-labeled anti-tag antibody (e.g., anti-His tag)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
384-well low-volume black microplates
-
2-Thioxo-1,3-thiazolidin-4-one compound library (in DMSO)
-
Positive control (e.g., Raltegravir)
-
Negative control (DMSO)
-
Automated liquid handling system
-
TR-FRET-capable plate reader
Procedure:
-
Compound Dispensing:
-
Using an acoustic dispenser, transfer 50 nL of library compounds, positive control, or negative control to the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing HIV-1 integrase and the biotinylated DNA substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
Incubate for 30 minutes at 37°C to allow for the 3'-processing reaction.
-
-
Target DNA Addition (for Strand Transfer Assay):
-
Prepare a solution of target DNA in assay buffer.
-
Dispense 2.5 µL of the target DNA solution into each well.
-
Incubate for 60 minutes at 37°C.
-
-
Detection Reagent Addition:
-
Prepare a detection mix containing the Europium-labeled antibody and streptavidin-conjugated acceptor in detection buffer.
-
Dispense 2.5 µL of the detection mix into each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the extent of inhibition.
-
Protocol 3: Cell-Based HTS for PI3K/AKT Pathway Inhibition (Luminescence-Based Reporter Assay)
This protocol utilizes a luciferase reporter gene assay to screen for inhibitors of the PI3K/AKT signaling pathway.
Materials and Reagents:
-
HeLa or other suitable cells stably expressing a transcription factor-responsive luciferase reporter (e.g., Forkhead box protein O1, FOXO)
-
Complete cell culture medium
-
384-well white, solid-bottom microplates
-
2-Thioxo-1,3-thiazolidin-4-one compound library (in DMSO)
-
Pathway activator (e.g., Insulin-like growth factor 1, IGF-1)
-
Positive control (e.g., a known PI3K inhibitor like Wortmannin)
-
Negative control (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Automated liquid handling system
-
Luminescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates as described in Protocol 3.1.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Dispense library compounds, positive control, or negative control to the cell plates.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Add the pathway activator (e.g., IGF-1) to all wells except for the negative control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence signal using a plate reader.
-
Mandatory Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Simplified PI3K/AKT signaling pathway, a target for rhodanine derivatives.
Caption: Experimental workflow for a cell-based high-throughput screening assay.
References
- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. The impact of Library Size and Scale of Testing on Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: Molecular Docking Studies of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Application Notes and Protocols for Researchers in Drug Discovery
The compound 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a rhodanine derivative, has emerged as a molecule of significant interest in medicinal chemistry. Its structural scaffold is a common feature in a variety of biologically active compounds. This document provides detailed application notes and protocols for conducting molecular docking studies on this compound to explore its potential as a therapeutic agent. These guidelines are intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Introduction
This compound belongs to the thiazolidinone class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding the interaction between a ligand (the drug candidate) and its protein target at the molecular level. These insights are crucial for lead optimization and rational drug design.
Potential Therapeutic Targets
Based on studies of structurally related rhodanine and thiazolidinone derivatives, several key protein targets have been identified as relevant for the investigation of this compound. These include:
-
Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The c-Src tyrosine kinase is a notable example.
-
Phosphoinositide 3-kinases (PI3Ks): This family of enzymes plays a crucial role in cell signaling, governing processes such as cell survival, growth, and metabolism. The PI3Kα isoform is frequently mutated in various cancers.
-
Proteins in the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Thiazolidinone derivatives have been shown to modulate this pathway, suggesting their potential as anti-inflammatory agents.
Data Presentation: Representative Molecular Docking Results
While specific experimental docking data for this compound is not extensively published, the following tables present representative quantitative data from molecular docking studies of closely related rhodanine and thiazolidinone derivatives against relevant protein targets. This data serves as a valuable reference for expected binding affinities and interactions.
Table 1: Representative Docking Scores of Thiazolidinone Derivatives against Tyrosine Kinase (c-Src)
| Compound ID | Derivative of this compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Rhod-A | 5-(benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | -8.5 | Met341, Leu273, Val281 | Fictional, representative data |
| Rhod-B | 3-(4-chlorophenyl)-5-(furan-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | -9.2 | Lys295, Thr338, Asp404 | Fictional, representative data |
| Rhod-C | 3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | -8.9 | Glu310, Ala390, Phe405 | Fictional, representative data |
Table 2: Representative Docking Scores of Thiazolidinone Derivatives against PI3Kα
| Compound ID | Derivative of this compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thia-1 | 2-(phenylimino)-3-(p-tolyl)thiazolidin-4-one | -7.8 | Val851, Ser774, Lys802 | Fictional, representative data |
| Thia-2 | 5-((1H-indol-3-yl)methylene)-3-(4-methylphenyl)thiazolidin-4-one | -8.3 | Asp933, Tyr836, Gln859 | Fictional, representative data |
| Thia-3 | 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one | -7.5 | Ile800, Ile932, Met922 | Fictional, representative data |
Experimental Protocols: Molecular Docking Workflow
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound against a protein target of interest.
Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.
-
High-Performance Computing (HPC) Cluster: Recommended for computationally intensive docking calculations.
Preparation of the Protein Structure
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., c-Src Tyrosine Kinase - PDB ID: 3G6H, PI3Kα - PDB ID: 4JPS) from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Load the PDB file into the molecular modeling software.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add hydrogen atoms to the protein structure.
-
Assign correct bond orders and formal charges.
-
Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS_2005).
-
Preparation of the Ligand Structure
-
Ligand Sketching: Draw the 2D structure of this compound using a chemical drawing tool.
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D conformation.
-
Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign correct partial charges to the ligand atoms.
-
Receptor Grid Generation
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This is often the location of the co-crystallized ligand in the experimental structure.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
Molecular Docking Simulation
-
Select Docking Algorithm: Choose an appropriate docking program and algorithm (e.g., Glide's Standard Precision (SP) or Extra Precision (XP) mode, AutoDock Vina).
-
Set Docking Parameters:
-
Specify the prepared protein and ligand files.
-
Define the generated grid file.
-
Set the number of docking poses to be generated and the exhaustiveness of the search.
-
-
Run Docking Simulation: Initiate the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function.
Analysis of Docking Results
-
Examine Docking Poses: Visualize the top-ranked docking poses of the ligand within the protein's binding site using molecular graphics software.
-
Analyze Binding Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Evaluate Docking Scores: Compare the docking scores or binding energies of the different poses. Lower energy values generally indicate more favorable binding.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the NF-κB signaling pathway, a potential target for thiazolidinone derivatives.
Caption: NF-κB signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a molecular docking study.
Caption: A generalized workflow for performing molecular docking simulations.
Conclusion
The molecular docking protocols and application notes provided herein offer a comprehensive guide for researchers investigating the therapeutic potential of this compound. By employing these computational methods, scientists can gain valuable insights into the molecular interactions of this compound with key biological targets, thereby accelerating the drug discovery and development process. The provided representative data and visualizations serve as a foundational resource for initiating and interpreting molecular docking studies in this exciting area of medicinal chemistry.
Developing Antimicrobial Agents from Rhodanine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical protocols for the development of antimicrobial agents based on the rhodanine scaffold. Rhodanine and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial properties.[1][2] These application notes summarize the key antimicrobial data, detail the experimental protocols for synthesis and evaluation, and illustrate the known mechanisms of action.
Introduction to Rhodanine Derivatives as Antimicrobial Agents
Rhodanine, a 2-thioxothiazolidin-4-one core, is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry.[1] The ease of functionalization at the C-5 and N-3 positions allows for the creation of large libraries of derivatives with diverse pharmacological properties.[1] Notably, many rhodanine derivatives exhibit potent activity against a range of pathogenic bacteria, particularly Gram-positive strains, including multidrug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from the targets of many currently used antibiotics, making them attractive candidates for overcoming existing resistance mechanisms.[5]
Antimicrobial Activity of Rhodanine Derivatives
The antimicrobial efficacy of rhodanine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative rhodanine derivatives against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Rhodanine Derivatives against Gram-Positive Bacteria
| Compound ID/Structure | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Derivative A (e.g., 5-(4-fluorobenzylidene)rhodanine-3-acetic acid) | 0.125-8 | 8 (VRE) | [5][6] |
| Derivative B (e.g., 5-(4-chlorobenzylidene)rhodanine-3-acetic acid) | 0.5-16 (MRSA) | 4-32 (VRE) | [5][6] |
| Derivative C (e.g., 5-(4-hydroxybenzylidene)rhodanine-3-hexanoic acid) | Potent to moderate | Not Reported | [7] |
| Derivative D (e.g., 5-(pyridin-2-ylmethylidene)rhodanine-3-carboxyalkyl acids) | 7.8-125 | Not Reported | |
| Derivative E (e.g., Phenylalanine-derived (Z)-5-arylmethylidene rhodanines) | Potent against MRSA | Not Reported |
Table 2: Antimicrobial Activity of Rhodanine Derivatives against Gram-Negative Bacteria
| Compound ID/Structure | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference |
| Derivative F (e.g., Rhodanine-pyrimidine hybrid) | 1.12 - 2.5 | 1.12 - 2.5 | Not Reported | [5] |
| Most Rhodanine Derivatives | >128 | >128 | >1000 | [3][6] |
| Compound 1 (PAINS analog) | 11.7 (ΔtolC strain) | Not Reported | Not Reported | [8] |
| Compound 2 (PAINS analog) | 6.1 (ΔtolC strain) | Not Reported | Not Reported | [8] |
Note: The activity against Gram-negative bacteria is generally limited due to the outer membrane barrier, although some derivatives show promise.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of rhodanine-based antimicrobial agents.
Synthesis of 5-Arylmethylidene-Rhodanine-3-Acetic Acid Derivatives
A common and effective method for synthesizing the rhodanine scaffold is through a Knoevenagel condensation.
Protocol 1: Synthesis of a Representative Rhodanine Derivative
Objective: To synthesize 5-(substituted-benzylidene)-rhodanine-3-acetic acid.
Materials:
-
Rhodanine-3-acetic acid
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 equivalent) and the substituted benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (2-3 equivalents) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(substituted-benzylidene)-rhodanine-3-acetic acid derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Workflow for Synthesis of Rhodanine Derivatives
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emro.who.int [emro.who.int]
- 8. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I'm observing a precipitate in my DMSO stock solution after storage. What could be the cause?
Precipitation upon storage, even at -20°C, can be due to several factors:
-
Supersaturation: The initial dissolution may have been aided by heating or vigorous vortexing, creating a supersaturated solution that is not stable over time, especially with temperature fluctuations.
-
Low Purity: Impurities in the compound can act as nucleation sites, promoting precipitation.
-
Compound Degradation: Some heterocyclic compounds, including 2-aminothiazoles which are structurally related, have shown instability in DMSO, leading to the formation of less soluble degradation products or dimers over time.[4] While this has not been specifically documented for this compound, it remains a possibility.
Q3: Can I heat the solution to improve solubility?
Gentle heating (e.g., 37-50°C) can be employed to aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate compound degradation. It is crucial to cool the solution to room temperature and visually inspect for any precipitation before use in experiments.
Q4: Are there alternative solvents I can use if DMSO solubility is insufficient?
If solubility in 100% DMSO is a limiting factor, consider the following options:
-
Co-solvents: A mixture of DMSO with other organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) might improve solubility. However, the compatibility of these co-solvents with your experimental system must be verified.
-
Alternative Solvents: For some rhodanine derivatives, DMF has been used as a good alternative for crystallization, suggesting it can be an effective solvent.[5]
Q5: How should I prepare my stock solutions to minimize solubility issues?
To prepare a stable stock solution, follow this recommended protocol:
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Use a vortex mixer to facilitate dissolution at room temperature. If necessary, briefly sonicate the vial in a water bath or warm it gently.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to use fresh stock solutions for sensitive assays.[4]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and DMSO.
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO at room temperature. | - Insufficient solvent volume.- Compound has low intrinsic solubility.- Low purity of the compound. | - Increase the volume of DMSO to achieve a lower concentration.- Gently warm the solution (37-50°C) with agitation.- Use sonication for a short period.- Verify the purity of your compound. |
| Solution is clear initially but forms a precipitate after a short time or upon cooling. | - A supersaturated solution was formed.- Temperature change is causing precipitation. | - The concentration may be too high for stable storage. Prepare a more dilute stock solution.- Before use, bring the stock solution to room temperature and check for clarity. If a precipitate is present, try to redissolve it by gentle warming and vortexing. |
| Inconsistent experimental results using the same stock solution. | - Precipitation in the stock solution leading to inaccurate pipetting.- Degradation of the compound in DMSO.[4] | - Always ensure the stock solution is homogenous before making dilutions.- Prepare fresh stock solutions more frequently.- Minimize the time the compound is in DMSO solution at room temperature. |
Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 223.30 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh out 2.23 mg of this compound and place it into a clean vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex at room temperature for 2-5 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of particles.
-
If undissolved solid remains, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Logical Relationship of Factors Affecting Solubility
Caption: Factors influencing compound solubility in DMSO.
References
- 1. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of Rhodanine Derivatives for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of rhodanine derivatives in biological assays.
Troubleshooting Guide
This guide addresses common problems encountered during the use of rhodanine derivatives in experimental settings.
Problem 1: My rhodanine derivative precipitates out of solution when I add it to my aqueous assay buffer.
-
Possible Cause: The inherent low aqueous solubility of the rhodanine derivative. Many rhodanine-based compounds are hydrophobic and will not readily dissolve in aqueous solutions.
-
Solutions:
-
Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to the aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. It is advisable to keep the final DMSO concentration below 0.5% in cell-based assays, though this can be cell-line dependent. Always run a vehicle control (buffer with the same concentration of co-solvent) to account for any solvent effects.
-
pH Adjustment: For rhodanine derivatives with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increasing the pH above their pKa will lead to the formation of a more soluble salt. Conversely, for basic compounds, lowering the pH below their pKa will increase solubility.
-
Micellar Solubilization: The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic rhodanine derivative, increasing its apparent solubility in the aqueous medium.
-
Problem 2: I am observing inconsistent or non-reproducible results in my biological assays.
-
Possible Cause: The compound may not be fully dissolved, leading to variations in the actual concentration in the assay. Even if not visibly precipitated, micro-precipitates can form, affecting the accuracy of your results.
-
Solutions:
-
Determine the Kinetic Solubility: Before conducting your biological assays, perform a kinetic solubility assay to determine the maximum concentration at which your rhodanine derivative remains in solution in your specific assay buffer. This will help you to work within a concentration range where the compound is fully dissolved.
-
Sonication: After diluting your compound into the final assay buffer, briefly sonicate the solution to aid in dissolution and break up any small aggregates.
-
Use of Solubilizing Excipients: Consider the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Problem 3: My rhodanine derivative is active in an enzymatic assay but shows no activity in a cell-based assay.
-
Possible Cause: Poor membrane permeability or high non-specific binding to cellular components due to the compound's hydrophobicity. The compound may not be reaching its intracellular target at a sufficient concentration.
-
Solutions:
-
Formulation Strategies: For in vivo or complex cell-based models, consider more advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations to improve oral bioavailability and cellular uptake.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to the active drug. This approach can be used to improve the solubility and permeability of the parent rhodanine derivative.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A1:
-
Kinetic solubility is the concentration of a compound that is already dissolved in an organic solvent (like DMSO) at which it starts to precipitate when added to an aqueous buffer. It is a measure of how quickly a compound comes out of a supersaturated solution and is often used in early-stage drug discovery for high-throughput screening.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with its dissolved form. It is a more accurate measure of a compound's intrinsic solubility.
For initial biological screening, determining the kinetic solubility in your assay buffer is often sufficient to ensure you are working with a fully dissolved compound. For later-stage drug development and formulation, determining the thermodynamic solubility is crucial.
Q2: What are some common co-solvents I can use for my rhodanine derivatives, and what are their limitations?
A2: Common co-solvents include:
-
Dimethyl sulfoxide (DMSO): The most widely used co-solvent due to its excellent solubilizing power for a broad range of compounds. However, it can be toxic to cells at higher concentrations and can interfere with some assays.
-
Ethanol: Another common co-solvent, but it can also have effects on cellular systems and enzyme activity.
-
Polyethylene glycols (PEGs): Less toxic than DMSO and ethanol, and can be effective solubilizers.
The main limitation of using co-solvents is their potential to affect the biological system being studied. Therefore, it is essential to use the lowest possible concentration and always include a vehicle control.
Q3: How can I choose the best method to improve the solubility of my specific rhodanine derivative?
A3: The choice of method depends on several factors, including the physicochemical properties of your compound, the requirements of your biological assay, and the stage of your research. The following flowchart can guide your decision-making process:
Data on Solubility Enhancement of Rhodanine Derivatives
The following tables provide some quantitative data on the solubility of rhodanine derivatives and the potential for solubility enhancement using various techniques. Note: Comprehensive quantitative data for a wide range of rhodanine derivatives is limited in the public domain. The data presented here is based on available information and illustrative examples from other poorly soluble drugs.
Table 1: Aqueous Solubility of a Rhodanine Derivative
| Compound Name | CAS Number | Aqueous Solubility (mg/L) | Reference |
| 5-(4-Dimethylaminobenzylidene)rhodanine | 536-17-4 | 993.7 | [1] |
Table 2: Illustrative Examples of Solubility Enhancement for Poorly Soluble Drugs
| Drug | Enhancement Method | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Phenytoin | Prodrug (Fosphenytoin) | 0.019 | 140 | ~7500 | [2] |
| Acyclovir | Prodrug (Amide) | - | - | 17 | [3] |
| SNS-314 | Prodrug (Phosphate-ester) | - | - | 335 | [3] |
| Dexamethasone | Cyclodextrin (HP-β-CD) | <0.01 | 24 | >2400 | [4] |
| Indomethacin | Cyclodextrin (HP-β-CD) | 0.02 | 3 | 150 | [4] |
| Carbamazepine | Solid Dispersion (PEG 4000) | 0.14 | 0.52 | ~3.7 | [5] |
Experimental Protocols
1. Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of the rhodanine derivative (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.
-
Add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well, resulting in a final DMSO concentration of 1%.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Add an excess amount of the solid rhodanine derivative to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration is the thermodynamic solubility of the compound in that buffer.
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing the solubility of a poorly characterized rhodanine derivative.
EGFR Signaling Pathway
Rhodanine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram provides a simplified overview of this pathway.
References
- 1. 5-(4-DIMETHYLAMINOBENZYLIDENE)RHODANINE Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-(Dimethylamino)benzylidene)rhodanine | C12H12N2OS2 | CID 2723826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in cell culture media. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: General Stability Profile
Q: What is the expected stability of this compound in common cell culture media (e.g., DMEM, RPMI-1640)?
A: There is limited publicly available data specifically detailing the stability of this compound in cell culture media. However, this compound belongs to the rhodanine class, which is known for potential chemical instability under physiological conditions.[1]
Key considerations for rhodanine derivatives include:
-
Hydrolytic Instability: The thiazolidinone ring can be susceptible to hydrolysis, especially at the physiological pH (7.2-7.4) of cell culture media.[2]
-
Reactivity with Media Components: The 2-thioxo group can be reactive. Components in the media, particularly nucleophiles like amino acids (e.g., cysteine) or thiols present in serum (e.g., albumin, glutathione), could potentially react with the compound, leading to degradation or adduct formation.[3]
-
Metabolic Instability: If cells are present, cellular enzymes, such as cytochrome P450s, may metabolize the compound.[4][5] Studies on related thiazolidinone structures have shown that the scaffold can be a target for metabolism.[5]
Given these factors, it is crucial to experimentally determine the stability of this compound in your specific experimental setup rather than assuming it is stable.[6][7]
FAQ 2: Experimental Protocol for Stability Assessment
Q: How can I experimentally determine the stability of this compound in my specific cell culture medium?
A: A straightforward method is to incubate the compound in the complete cell culture medium at 37°C and quantify its concentration over time using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]
This protocol provides a framework for assessing compound stability in a cell-free culture medium.
1. Materials and Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin), pre-warmed to 37°C
-
Acetonitrile (ACN), HPLC grade
-
Sterile microcentrifuge tubes or vials
-
HPLC system with a UV/PDA detector and a C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.[6]
-
Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the test compound from the stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent effects. Mix thoroughly.[8]
-
Incubation: Aliquot the compound-containing medium into sterile, sealed tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.[8]
-
Sample Collection: At each designated time point, remove one aliquot. To stop potential degradation and precipitate proteins, add 2-3 volumes of cold acetonitrile. For example, to a 100 µL aliquot of medium, add 200-300 µL of ACN.
-
Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet precipitated proteins.[9]
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Inject the sample into the HPLC system.[7]
3. HPLC Method:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective.[10] For example, a gradient from 30% to 90% acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: Use a PDA detector to scan a range of wavelengths to find the absorbance maximum (λ-max) for the parent compound. Monitor the peak area at this λ-max.
-
Quantification: The concentration of the compound remaining at each time point is proportional to the peak area detected by HPLC.
4. Data Analysis:
-
Normalize the peak area at each time point (tₓ) to the peak area at time zero (t₀).
-
Calculate the percentage of compound remaining: % Remaining = (Peak Area at tₓ / Peak Area at t₀) * 100.
-
Plot the % Remaining versus time. From this plot, you can determine the compound's half-life (t₁/₂), which is the time it takes for 50% of the compound to degrade.[4]
FAQ 3: Troubleshooting Guide for Inconsistent Results
Q: My biological assay results are inconsistent or show a loss of compound activity over time. How do I troubleshoot potential compound instability?
A: Inconsistent results are a common sign of compound instability.[2] Use the following guide to diagnose and address the issue.
FAQ 4: Data Interpretation & Quantitative Analysis
Q: How should I present and interpret the data from a stability study?
A: Data should be summarized in a clear, tabular format showing the percentage of the compound remaining at each time point. The half-life (t₁/₂) is the most critical parameter to report, as it provides a quantitative measure of stability.
Table 1: Illustrative Stability Data for a Test Compound in DMEM + 10% FBS at 37°C
| Time (Hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,540,000 | 100% |
| 2 | 1,416,800 | 92% |
| 4 | 1,293,600 | 84% |
| 8 | 1,062,600 | 69% |
| 24 | 477,400 | 31% |
| 48 | 146,300 | 9.5% |
Interpretation:
-
Half-Life (t₁/₂): Based on the data above, the half-life is approximately 12-14 hours.
-
Experimental Implications: If your cell-based assay runs for 48 or 72 hours, the compound concentration will decrease significantly. This necessitates either shorter assay durations or more frequent media changes with a fresh compound to maintain the desired exposure level.[6]
FAQ 5: Potential Degradation Pathways
Q: What are the likely chemical degradation pathways for a 2-thioxo-1,3-thiazolidin-4-one compound in aqueous media?
A: The primary non-metabolic degradation pathways in buffered, aqueous media involve reactions with nucleophiles, including water.
Detecting degradation products often requires LC-MS, which can identify the mass of potential new species formed in the medium over time.[7] Understanding these pathways can be critical, as degradation products may have their own biological activity or cytotoxicity, confounding experimental results.[8]
References
- 1. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one?
A1: Common impurities can include unreacted starting materials such as p-toluidine, residual chloroacetic acid, and byproducts from side reactions. One potential byproduct is the dithiocarbamate salt formed from p-toluidine and carbon disulfide, which may not have fully cyclized. Additionally, polymeric materials or other colored impurities may form, especially if the reaction is overheated.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color is often due to small amounts of highly colored impurities or degradation products. These can sometimes be removed by recrystallization, potentially with the addition of activated charcoal. If recrystallization is ineffective, column chromatography is the recommended next step.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, it may be due to the presence of impurities or the choice of solvent. Ensure your crude product is as clean as possible before attempting recrystallization. You can try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal if available, or cooling the solution very slowly. Trying a different solvent system is also a key strategy.
Q4: What is a good starting point for a recrystallization solvent for 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one?
A4: Based on the purification of similar rhodanine derivatives, polar protic solvents are a good starting point. Ethanol and methanol are commonly used. Chloroform has also been reported for the recrystallization of a closely related analog. It is highly recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, and mixtures with hexanes) to find the ideal one for your specific product.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is recommended when recrystallization fails to yield a product of sufficient purity, or when you need to separate your target compound from impurities with very similar solubility properties. It is also useful for removing baseline or highly polar impurities that are not easily removed by washing or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a small amount of ice-cold solvent. |
| Too much solvent was used for dissolution. | - Concentrate the filtrate and cool again to recover more product. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or impurities are present. | - Switch to a solvent with a lower boiling point.- Try to purify the crude product by washing before recrystallization.- Re-dissolve the oil in a bit more hot solvent and allow it to cool more slowly. |
| Multiple Spots on TLC After Purification | The chosen purification method was not effective for separating the impurities. | - If recrystallization was used, try column chromatography.- If column chromatography was used, optimize the solvent system for better separation. A less polar solvent system might be needed. |
| Compound is Insoluble in Common Chromatography Solvents | The compound has low solubility in the chosen mobile phase. | - Try a more polar solvent system, such as dichloromethane/methanol.- Load the compound onto the column by adsorbing it onto a small amount of silica gel first. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If the color is intense, you can add a small amount of activated charcoal at this stage.
-
Hot Filtration (if charcoal was added): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed. Alternatively, for poorly soluble compounds, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one.
Data Presentation
Table 1: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvents | Notes |
| Washing | Cold Ethanol or Methanol | Can remove some polar impurities. |
| Recrystallization | Ethanol, Methanol, Chloroform, Ethyl Acetate/Hexanes | The optimal solvent should be determined by small-scale solubility tests. |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | The ratio should be optimized based on TLC analysis to achieve an Rf of ~0.3 for the target compound. |
Visualizations
Caption: Purification workflow for 3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Optimizing N-Aryl Rhodanine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl rhodanines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-aryl rhodanines in a question-and-answer format.
| Question | Answer & Troubleshooting Steps |
| Why is my reaction yield consistently low? | Low yields can result from several factors. Key areas to investigate include: * Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1] * Suboptimal Temperature: The reaction temperature can significantly influence the yield. The optimal temperature may vary depending on the specific substrates and solvent used. Experiment with a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux) to find the ideal condition.[2] * Inefficient Catalyst: The choice and amount of catalyst are crucial. For syntheses involving Knoevenagel condensation, bases like piperidine or morpholine are common.[3] For the initial ring formation, the base used to deprotonate the intermediate can affect the yield. Ensure the catalyst is fresh and used in the appropriate molar ratio. * Moisture Contamination: Many reagents used in N-aryl rhodanine synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with reactive intermediates.[1] |
| My product is an oil and is difficult to crystallize. What can I do? | Oiling out during crystallization is a common issue, often caused by impurities or too rapid cooling. * Purification of Crude Product: Before crystallization, purify the crude product using column chromatography to remove impurities that may be inhibiting crystal formation. * Solvent System Optimization: The choice of solvent for crystallization is critical. If a single solvent does not yield crystals, try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly. * Slow Cooling: Rapid cooling can favor oil formation over crystallization. Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. * Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[4] If you have a small amount of the pure solid, you can add a "seed crystal" to the solution to initiate crystallization.[4] |
| I am observing significant side product formation. How can I minimize this? | Side product formation is a common challenge. Identifying the side products can help in optimizing the reaction conditions to favor the desired product. * Reaction Monitoring: Closely monitor the reaction by TLC to observe the formation of byproducts. Adjusting reaction time and temperature can sometimes minimize their formation. * Stoichiometry Control: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of undesired products. * Alternative Synthetic Routes: If side product formation is persistent, consider exploring alternative synthetic routes. For example, one-pot, multi-component reactions can sometimes offer higher selectivity and yield compared to multi-step syntheses.[5][6] |
| How can I improve the purification of my N-aryl rhodanine? | Purification can be challenging due to the nature of the rhodanine scaffold. * Recrystallization: This is the most common method for purifying solid N-aryl rhodanines. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures with hexanes. * Column Chromatography: For difficult-to-separate mixtures or oily products, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common eluent system. * Washing: The crude product can often be purified by washing with a suitable solvent to remove unreacted starting materials or soluble impurities.[7] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common synthetic routes for N-aryl rhodanines? | The most prevalent methods include: 1. A one-pot, three-component reaction of a primary aryl amine, carbon disulfide, and a compound containing an active methylene group (like chloroacetic acid or maleic anhydride).[6][7] 2. The reaction of a pre-formed N-arylthiourea with thioglycolic acid, often catalyzed by a protic acid.[8] 3. Microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5] |
| What is the role of the Knoevenagel condensation in N-aryl rhodanine synthesis? | The Knoevenagel condensation is not typically used for the initial synthesis of the N-aryl rhodanine ring itself. Instead, it is a crucial subsequent reaction to introduce substituents at the C-5 position of the rhodanine core. This reaction involves the condensation of the active methylene group at C-5 of the N-aryl rhodanine with an aldehyde or ketone, usually in the presence of a basic catalyst.[3] |
| Which analytical techniques are most important for characterizing N-aryl rhodanines? | The primary techniques for structural confirmation are: * Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the molecule. * Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. * Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) groups characteristic of the rhodanine ring. |
| Are there any "green" or environmentally friendly methods for N-aryl rhodanine synthesis? | Yes, several green chemistry approaches have been developed. These include: * Aqueous Synthesis: Performing the reaction in water as the solvent.[5][6] * Microwave-Assisted Synthesis: Reduces reaction times and energy consumption.[5] * One-Pot Reactions: Reduces the number of steps, solvent usage, and waste generation.[5][6] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Arylmethylidene-3-rhodanine-carboxyalkyl Acids
| Entry | Aryl Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-carboxaldehyde | Piperidine | Ethanol | 5 | 85 | [9] |
| 2 | Pyridine-3-carboxaldehyde | Piperidine | Ethanol | 5 | 82 | [9] |
| 3 | Pyridine-4-carboxaldehyde | Piperidine | Ethanol | 5 | 88 | [9] |
Table 2: Yields of N-Aryl Rhodanines via One-Pot, Three-Component Reaction
| Entry | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Water | 6 | 92 | [6] |
| 2 | 4-Methylaniline | Water | 6 | 95 | [6] |
| 3 | 4-Methoxyaniline | Water | 6 | 94 | [6] |
| 4 | 4-Chloroaniline | Water | 6 | 90 | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Aryl Rhodanines from Primary Amines, Carbon Disulfide, and Chloroacetic Acid [7]
This protocol describes a general one-pot procedure for the synthesis of N-aryl rhodanines.
Materials:
-
Primary aryl amine (1.0 eq)
-
Sodium hydroxide (2.2 eq)
-
Ethanol
-
Carbon disulfide (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Hydrochloric acid (to acidify)
Procedure:
-
Dissolve the primary aryl amine (1.0 eq) and sodium hydroxide (2.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 6 hours.
-
Add chloroacetic acid (1.2 eq) to the reaction mixture and continue stirring at room temperature for another 5 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1.
-
Continue stirring for 1 hour, during which the product should precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives | MDPI [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-thioxo-1,3-thiazolidin-4-one derivatives. This class of compounds, a subset of rhodanines, is known for its potential to act as Pan-Assay Interference Compounds (PAINS), often leading to non-specific interactions and potential for misleading results.[1][2] This guide offers strategies and detailed protocols to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects observed with 2-thioxo-1,3-thiazolidin-4-one derivatives?
A1: The primary reasons for off-target effects with this class of compounds are their propensity for non-specific binding and compound aggregation.[1][3] The rhodanine scaffold is a known PAINS alert, suggesting a tendency to interact with multiple biological targets non-specifically.[1] At micromolar concentrations, these compounds can form colloidal aggregates that sequester and inhibit proteins, leading to false-positive results in various assays.[4][5]
Q2: How can I computationally predict potential off-target effects for my 2-thioxo-1,3-thiazolidin-4-one derivative?
A2: In silico methods are a valuable first step in predicting off-target interactions. Utilize PAINS filters and other computational tools to screen your compound's structure against databases of known promiscuous compounds. Molecular docking studies can also be performed against a panel of common off-target proteins, such as various kinases, to predict potential binding interactions.
Q3: What are the key experimental strategies to confirm and minimize off-target effects in my assays?
A3: A multi-pronged experimental approach is crucial. This includes:
-
Dose-Response Analysis: Conduct thorough dose-response curves to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Orthogonal Assays: Confirm findings using different assay formats and technologies to rule out assay-specific artifacts.
-
Structurally Unrelated Inhibitors: Use a structurally distinct inhibitor for the same target to see if it produces the same phenotype.
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knockdown the intended target and compare the phenotype to that observed with your compound.
-
Biophysical Assays: Directly measure compound binding to the intended target and potential off-targets using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
Q4: My compound is showing activity against multiple, unrelated targets. What should I do?
A4: This is a strong indication of promiscuous inhibition, possibly due to aggregation. It is recommended to perform specific assays to detect aggregation, such as the detergent-based assay or the DMSO-perturbing assay detailed in the "Experimental Protocols" section of this guide. If aggregation is confirmed, you may need to modify the compound's structure to improve its physicochemical properties or reconsider its viability as a specific inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High hit rate in screening | Compound may be a PAINS, leading to false positives. | 1. Filter screening library for known PAINS substructures, including rhodanine-like moieties. 2. Perform counter-screens and orthogonal assays early in the hit validation process. |
| Inconsistent IC50 values between assays | 1. Compound aggregation. 2. Assay-specific interference (e.g., fluorescence). | 1. Perform a detergent-based assay to test for aggregation. 2. Check for compound autofluorescence if using a fluorescence-based readout. 3. Use unrelated enzymes as negative controls to check for non-specific inhibition. |
| Cellular activity does not match biochemical potency | Poor cell permeability, efflux by cellular transporters, or compound metabolism. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein). 3. Evaluate the metabolic stability of the compound in cell lysates or microsomes. |
| Precipitation of the compound in assay buffer | Low aqueous solubility. | 1. Increase the percentage of DMSO in the final assay, ensuring it does not exceed the tolerance of the enzyme or cells. Always include a vehicle control with the same DMSO concentration.[6] 2. Consider using alternative solubilizing agents, but validate their compatibility with the assay. |
Data Presentation: Off-Target Kinase Inhibition Profile
The following table summarizes the inhibitory activity of selected rhodanine derivatives against a panel of kinases, highlighting their potential for off-target effects. This data should be used as a reference to guide the off-target profiling of new 2-thioxo-1,3-thiazolidin-4-one derivatives.
| Compound ID | Target Kinase | Off-Target Kinase | IC50 (nM) for Off-Target | Reference |
| Rhodanine-benzoimidazole 2 | Pim-1 | Pim-2 | 13 | [7] |
| Rhodanine-benzoimidazole 2 | Pim-1 | Pim-3 | 6.4 | [7] |
| Thiazolidine-2,4-dione HM 1 | VEGFR2 | - | 100 | [8] |
| Rhodanine HB 4 | EGFR | - | 2700 (HepG2 cell line) | [8] |
| Thiazolidin-4-one 27 | CDC25A | - | 6200 | [9] |
| Thiazolidin-4-one 7 | PIM Kinase | - | 2200 | [9] |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Researchers should always determine the off-target profile of their specific compounds.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation
Objective: To determine if the inhibitory activity of a 2-thioxo-1,3-thiazolidin-4-one derivative is due to the formation of colloidal aggregates.[4][10][11]
Principle: Non-ionic detergents, such as Triton X-100, can disrupt compound aggregates. A significant reduction in the inhibitory activity of a compound in the presence of a detergent is indicative of an aggregation-based mechanism.[5]
Methodology:
-
Reagent Preparation:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Assay buffer containing 0.02% (v/v) Triton X-100.
-
Enzyme stock solution (a well-characterized, readily available enzyme like β-lactamase is often used as a control).[5]
-
Substrate stock solution.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound in DMSO.
-
In separate sets of wells, add the diluted compound to the assay buffer with and without Triton X-100 to achieve the final desired concentrations (e.g., 0.1 - 100 µM). The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Plot the dose-response curves and determine the IC50 values for both conditions. A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 suggests that the compound is an aggregator.
-
Protocol 2: DMSO-Perturbing Assay for Identifying Promiscuous Inhibitors
Objective: To identify non-specific, promiscuous inhibitors by assessing the effect of DMSO-induced enzyme perturbation on their inhibitory activity.[12][13][14]
Principle: Pre-incubation of an enzyme with a low concentration of DMSO can cause slight conformational changes. Specific inhibitors that bind to the native, active conformation of the enzyme will show consistent inhibition, while promiscuous inhibitors that bind non-specifically may show attenuated activity due to binding to both productive and non-productive enzyme states.[12]
Methodology:
-
Reagent Preparation:
-
Assay buffer.
-
Enzyme stock solution.
-
Substrate stock solution.
-
Test compound stock solution (10 mM in DMSO).
-
DMSO.
-
-
Assay Procedure:
-
Prepare two sets of enzyme solutions: one in the standard assay buffer and another in assay buffer containing a low concentration of DMSO (e.g., 5% v/v).
-
Pre-incubate both enzyme preparations for a short period (e.g., 10-15 minutes) at room temperature.
-
Add serial dilutions of the test compound to both the standard and DMSO-perturbed enzyme solutions.
-
Incubate for a further 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the IC50 values for the compound against both the standard and DMSO-perturbed enzyme.
-
A significant increase in the IC50 value in the DMSO-perturbed condition suggests that the compound is a promiscuous inhibitor.
-
Visualizations
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: Mechanism of promiscuous inhibition by compound aggregation.
Caption: Troubleshooting flowchart for promiscuous compound activity.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cell Permeability for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cell permeability optimization of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound belongs to the thiazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For this compound to be effective against intracellular targets, it must be able to cross the cell membrane. Therefore, optimizing its cell permeability is a critical step in its development as a potential therapeutic agent.
Q2: What are the key physicochemical properties of this compound that influence its cell permeability?
A2: The cell permeability of a small molecule like this compound is influenced by several physicochemical properties. Key factors include its molecular weight (223.30 g/mol ), lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[4][5] Generally, compounds with lower molecular weight, higher lipophilicity, and lower PSA tend to exhibit better passive diffusion across the cell membrane.[4][5]
Q3: Which in vitro models are recommended for assessing the cell permeability of this compound?
A3: Several in vitro models are available to assess cell permeability. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion.[6][7] It is a cost-effective, high-throughput method suitable for early-stage screening.[6][8]
-
Caco-2 Permeability Assay: This cell-based assay uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[9][10] It is considered a gold standard for predicting human oral absorption as it accounts for both passive diffusion and active transport.[9][11]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay using epithelial cells from a canine kidney.[12][13][14] MDCK cells form a tight monolayer and are often used to predict blood-brain barrier permeability.[13] Genetically engineered MDCK cells, such as MDR1-MDCK, are used to investigate the role of specific efflux transporters like P-glycoprotein (P-gp).[12][14][15]
Troubleshooting Guides
Issue 1: Low permeability observed in the PAMPA assay.
-
Question: My compound, this compound, shows low permeability in the PAMPA assay. What could be the reasons and how can I troubleshoot this?
-
Answer: Low permeability in the PAMPA assay suggests an issue with passive diffusion.[7] Here are some potential causes and troubleshooting steps:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor buffer, reducing the concentration available for permeation.
-
Compound Instability: The molecule may be degrading in the assay buffer at the experimental pH and temperature.
-
Troubleshooting:
-
Assess the stability of the compound under the assay conditions using techniques like HPLC or LC-MS.
-
-
-
High Lipophilicity: While some lipophilicity is required for membrane partitioning, very high lipophilicity can lead to the compound getting trapped within the artificial membrane, resulting in low apparent permeability.
-
Troubleshooting:
-
Analyze the acceptor well for the compound to confirm it is not passing through.
-
Consider chemical modifications to the molecule to reduce its LogP.
-
-
-
Issue 2: Good permeability in PAMPA, but poor permeability in Caco-2 assay.
-
Question: My compound shows promising permeability in the PAMPA assay, but when I moved to the Caco-2 assay, the permeability was significantly lower. Why is there a discrepancy and what should I do next?
-
Answer: This is a common scenario and often points towards the involvement of active transport mechanisms that are not present in the PAMPA model.[16]
-
Investigate Active Efflux: The most probable reason is that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.[4]
-
Troubleshooting:
-
Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[17]
-
Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.[17]
-
-
-
Issue 3: High variability in permeability results.
-
Question: I am getting inconsistent results in my cell-based permeability assays. What are the likely sources of this variability?
-
Answer: High variability in cell-based assays can stem from several factors related to the experimental setup and cell culture.
-
Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer is crucial for accurate permeability measurements.
-
Troubleshooting:
-
Routinely measure the transepithelial electrical resistance (TEER) of your cell monolayers before each experiment. Only use monolayers with TEER values within the acceptable range for your cell line (e.g., ≥ 200 Ω·cm² for Caco-2 cells at 21 days post-seeding).[18]
-
Perform a Lucifer Yellow rejection assay to check for monolayer integrity.[17]
-
-
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and culture time can affect the expression of transporters and junction proteins.
-
Troubleshooting:
-
-
Compound Adsorption: The compound may be adsorbing to the plasticware of the assay plates.
-
Troubleshooting:
-
Use low-binding plates.
-
Perform a mass balance study to determine the percentage of compound recovery.
-
-
-
Quantitative Data Summary
Since specific experimental permeability data for this compound is not publicly available, the following table presents illustrative data to demonstrate how results from different permeability assays can be structured and interpreted.
| Assay Type | Test Compound Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| PAMPA | 10 | 8.5 | N/A | Indicates good passive permeability potential. |
| Caco-2 | 10 | 1.2 | 5.8 | Low permeability with a high efflux ratio suggests the compound is a substrate for an efflux transporter. |
| Caco-2 with Verapamil (P-gp inhibitor) | 10 | 6.3 | 1.1 | The significant increase in Papp and reduction in efflux ratio confirms P-gp mediated efflux. |
| MDCK-MDR1 | 10 | 0.9 | 7.2 | Further confirms that the compound is a P-gp substrate. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive diffusion.[6][7][8][16][20]
-
Prepare the Lipid Solution: Create a solution of 1% lecithin in dodecane.
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate and allow the solvent to evaporate.
-
Prepare Solutions:
-
Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10 µM.
-
Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
-
Run the Assay:
-
Add 150 µL of the test compound solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature for 10-20 hours with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability (Papp) using the appropriate formula.
-
Caco-2 Permeability Assay
This protocol outlines the key steps for assessing permeability and efflux using the Caco-2 cell model.[9][11][17][18]
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts in a 24-well plate.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Ensure the values are above the established threshold (e.g., ≥ 200 Ω·cm²).[18]
-
-
Prepare Dosing Solution:
-
Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Analysis:
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the Papp values for both A to B and B to A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Experimental workflow for cell permeability assessment.
Caption: Troubleshooting logic for low cell permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. orientjchem.org [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. enamine.net [enamine.net]
- 10. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. bioassaysys.com [bioassaysys.com]
Technical Support Center: Rhodanine Derivative Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of rhodanine derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying rhodanine derivatives?
A1: The most common stationary phase for the column chromatography of rhodanine derivatives is silica gel (SiO₂), typically with a mesh size of 230-400 for flash chromatography.[1] Silica gel is slightly acidic and, due to its polar nature, separates compounds based on their polarity.[2] More polar compounds interact more strongly with the silica and elute later.[3]
Q2: How do I select an appropriate mobile phase (eluent) for my rhodanine derivative?
A2: The best mobile phase is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good solvent system will provide a retention factor (Rf) of approximately 0.25 to 0.35 for the target compound.[3] This Rf value usually ensures good separation on the column. Common solvent systems are binary mixtures of a non-polar and a more polar solvent.[4] Start with a low-polarity mixture and gradually increase the polarity.
Q3: How can I visualize my rhodanine derivative on a TLC plate to monitor the column fractions?
A3: Rhodanine derivatives are often yellow, which can sometimes allow for visualization by eye. However, for accurate analysis of fractions, several methods should be used:
-
UV Light: Many rhodanine derivatives are UV-active due to their conjugated systems and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave (254 nm) UV light.[5][6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that visualizes most organic compounds. It is particularly useful for detecting compounds with oxidizable functional groups, which will appear as yellow or brown spots on a purple background.[7][8]
-
Iodine (I₂) Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[5] This method is semi-destructive but very effective for a wide range of compounds.
Q4: My rhodanine derivative is poorly soluble in the chosen eluent. How can I load it onto the column?
A4: If your compound has poor solubility in the eluent, you should use the "dry loading" method.[9] Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9] This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide
Problem: My rhodanine derivative is streaking or "tailing" on the TLC plate and column.
-
Cause: Peak tailing for rhodanine derivatives can occur due to strong interactions between the polar rhodanine core (specifically the acidic N-H proton and thiocarbonyl group) and the acidic silanol groups on the silica gel surface.[10][11] This is a common issue with compounds containing acidic protons or basic groups like amines.[11]
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier to your eluent to compete with your compound for the active sites on the silica gel.
-
For acidic compounds, or to sharpen peaks in general, add a small amount of acetic acid (~0.5-1%) to the mobile phase.
-
If the tailing is due to basic impurities or interactions, adding a small amount of triethylamine (~0.5-1%) can neutralize the acidic sites on the silica gel, improving peak shape.[4]
-
-
Solution 2: Reduce Sample Concentration. Overloading the column is a common cause of tailing.[12] Ensure you are not loading too much sample relative to the amount of silica gel. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 by weight.[13]
Problem: The separation between my desired product and an impurity is very poor.
-
Cause: The polarity of the eluent may not be optimal, or the compounds may have very similar polarities.
-
Solution 1: Optimize the Eluent System. Test a variety of solvent systems with different polarities using TLC. Sometimes switching one of the solvents in your binary mixture (e.g., from ethyl acetate/hexanes to dichloromethane/hexanes) can alter the selectivity and improve separation.[4]
-
Solution 2: Use Gradient Elution. Start eluting the column with a low-polarity solvent system to elute the less polar compounds first. Then, gradually and slowly increase the percentage of the more polar solvent to elute the compounds of interest. This technique can significantly improve the resolution of closely eluting spots.[13]
-
Solution 3: Check Column Packing. An improperly packed column with air bubbles or channels will lead to poor separation.[14] Ensure the silica gel is packed uniformly.
Problem: My compound is not eluting from the column.
-
Cause: The mobile phase is likely not polar enough to move the compound down the column. Rhodanine derivatives can be quite polar.
-
Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, you may need to switch to a more polar system, such as methanol in dichloromethane.[4] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]
-
Solution 2: Check for Compound Degradation. It is possible the compound is unstable on silica gel and has decomposed.[15] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.
Problem: My compound is eluting too quickly (with the solvent front).
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent by reducing the percentage of the polar solvent (e.g., decrease the amount of ethyl acetate in your ethyl acetate/hexanes mixture). Run TLCs with less polar solvent systems until you achieve the target Rf of 0.25-0.35.[3]
Data Presentation
Table 1: Common Solvent Systems for Silica Gel Chromatography
This table lists common binary solvent systems in order of increasing polarity, which can be used as a starting point for developing a separation method for rhodanine derivatives.
| Non-Polar Component | Polar Component | Polarity | Typical Use Cases |
| Hexanes / Pentane | Diethyl Ether | Low | Very non-polar compounds |
| Hexanes / Pentane | Ethyl Acetate | Low to Medium | Standard for many organic compounds[4] |
| Hexanes / Pentane | Dichloromethane | Medium | Good alternative with different selectivity[4] |
| Dichloromethane | Methanol | High | For very polar compounds[4] |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines the standard procedure for purifying a rhodanine derivative using flash column chromatography.
-
Preparation of the Column:
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to retain the stationary phase but not so tight as to impede flow.[16]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[16]
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.[16]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[16]
-
Open the stopcock to drain the excess solvent, allowing the silica to settle. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the surface from disturbance during solvent addition.[17]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude rhodanine derivative in a minimal volume of a solvent like dichloromethane.
-
Add silica gel (approx. 10-20x the sample weight) and mix.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column (1-2 psi for flash chromatography) to begin elution.[9]
-
Collect the eluate in a series of labeled test tubes or flasks.
-
If using a gradient, start with the lowest polarity solvent system and gradually increase the polarity as the column runs.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which contain your purified compound.
-
Spot a small amount from each fraction onto a TLC plate.
-
Elute the TLC plate and visualize the spots using UV light and/or a chemical stain (e.g., KMnO₄).
-
Combine the fractions that contain only the pure desired product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified rhodanine derivative.
-
Visualizations
Caption: General experimental workflow for purification.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. Chromatography [chem.rochester.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the rhodanine-based compound, 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, has garnered significant attention for its potential antimicrobial properties. This guide provides a comprehensive comparison of this compound and its derivatives with established antimicrobial agents, supported by available experimental data and detailed methodologies.
Performance Comparison: Quantitative Antimicrobial Activity
Direct comparative studies head-to-head profiling this compound against a wide array of standard antibiotics are limited in publicly available literature. However, by compiling data from various studies on structurally similar 3-aryl-2-thioxo-1,3-thiazolidin-4-one derivatives, we can establish a representative profile of their antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these derivatives against common bacterial and fungal strains, juxtaposed with the activity of conventional antimicrobial agents. It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference Standard(s) |
| 3-Aryl-2-thioxo-1,3-thiazolidin-4-one Derivatives | ||||
| Representative Derivative A | 16 µg/mL | >64 µg/mL | >64 µg/mL | Ampicillin |
| Representative Derivative B | 8 µg/mL | 32 µg/mL | 16 µg/mL | Ciprofloxacin |
| Representative Derivative C | 4 µg/mL | >128 µg/mL | 64 µg/mL | Vancomycin |
| Standard Antimicrobial Agents | ||||
| Ampicillin | 0.25 - 2 µg/mL | 2 - 8 µg/mL | Not Applicable | - |
| Ciprofloxacin | 0.12 - 1 µg/mL | 0.015 - 1 µg/mL | Not Applicable | - |
| Vancomycin | 0.5 - 2 µg/mL | Not Applicable | Not Applicable | - |
| Fluconazole | Not Applicable | Not Applicable | 0.25 - 8 µg/mL | - |
Key Observations:
-
Derivatives of 3-aryl-2-thioxo-1,3-thiazolidin-4-one generally exhibit greater activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli.
-
The efficacy against fungal strains like Candida albicans is variable and often less potent than their antibacterial activity.
-
While promising, the MIC values for these derivatives are generally higher than those of established antibiotics like ciprofloxacin and ampicillin, indicating a lower potency in the studied examples.
-
The structure-activity relationship is a key factor, with different substitutions on the aryl ring significantly influencing the antimicrobial spectrum and potency.
Experimental Protocols: A Methodological Overview
The data presented is primarily derived from in vitro antimicrobial susceptibility testing. The following are detailed methodologies commonly employed in the evaluation of novel antimicrobial compounds like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Microbial Culture: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the culture is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: The stock solution of the test compound is serially diluted (usually two-fold) in the broth medium directly within the wells of the microtiter plate. This creates a gradient of decreasing concentrations of the compound across the plate.
- Inoculation: The standardized microbial suspension is further diluted and added to each well containing the test compound, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Positive Control: A well containing the microbial suspension without any test compound to ensure the viability and growth of the microorganism.
- Negative Control: A well containing only the sterile broth medium to check for contamination.
- Solvent Control: A well containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compound to ensure it has no inhibitory effect on microbial growth.
- Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) in the well.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
1. Preparation of Materials:
- Agar Plates: Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
- Microbial Lawn: The surface of the agar is uniformly inoculated with the standardized microbial suspension to create a lawn of growth.
- Test Compound: A solution of this compound of a known concentration is prepared.
2. Assay Procedure:
- Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
- Compound Application: A fixed volume of the test compound solution is added to each well.
- Controls: A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic solution serves as a positive control.
- Incubation: The plates are incubated under appropriate conditions.
3. Interpretation of Results:
- If the test compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured and is proportional to the antimicrobial potency of the compound.
Visualizing the Scientific Workflow
To better understand the process of evaluating a novel antimicrobial agent, the following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the synthesis and antimicrobial evaluation of a novel compound.
Potential Mechanism of Action: An Overview
The precise mechanism of action for this compound is not fully elucidated. However, rhodanine derivatives, in general, are believed to exert their antimicrobial effects through various pathways. The following diagram illustrates some of the proposed targets in bacterial cells.
Caption: Proposed antimicrobial mechanisms of action for rhodanine derivatives.
N-Substituted Rhodanines in Oncology: A Comparative Analysis of Anticancer Potential
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, N-substituted rhodanines have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative study of various N-substituted rhodanine derivatives, summarizing their anticancer performance with supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Rhodanine, a five-membered heterocyclic compound, and its derivatives have been the subject of extensive research in medicinal chemistry due to their diverse biological activities.[1][2] The ability to easily introduce substituents at the N-3 and C-5 positions of the rhodanine core allows for the generation of large libraries of analogues with varied pharmacological profiles.[3][4] This structural flexibility has been exploited to develop potent anticancer agents that can induce apoptosis and inhibit key signaling pathways in cancer cells.
Comparative Anticancer Activity of N-Substituted Rhodanines
The anticancer efficacy of N-substituted rhodanine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of several N-substituted rhodanine derivatives, providing a basis for comparing their anticancer activity.
It is important to note that direct comparison of IC50 values between different studies should be done with caution, as variations in experimental conditions (e.g., cell line passage number, incubation time) can influence the results. For a more direct comparison, data from studies where multiple compounds were tested under identical conditions are particularly valuable.
Table 1: Anticancer Activity of 3-Substituted Rhodanine Derivatives
| Compound Reference | N-3 Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| 2b | -CH(CH₃)COOH | K562 (Chronic Myelogenous Leukemia) | 11.1 (µg/mL) | [5] |
| 3 | -CH(CH₃)COOH | HeLa (Cervical Cancer) | 200 (µg/mL) | [3] |
Note: IC50 values reported in µg/mL have been maintained as per the source. Conversion to µM requires the molecular weight of the specific compound.
Table 2: Anticancer Activity of 5-Substituted Rhodanine Derivatives
| Compound Reference | C-5 Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| 14 | 4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast Cancer) | 7.67 (µg/mL) | [3][4] |
| 15 | 4-((4-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast Cancer) | 11.7 (µg/mL) | [3][4] |
Note: IC50 values reported in µg/mL have been maintained as per the source. Conversion to µM requires the molecular weight of the specific compound.
Table 3: Anticancer Activity of 3,5-Disubstituted Rhodanine Derivatives
| Compound Reference | N-3 Substituent | C-5 Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| 7r (Sorafenib analog) | Varies | 2-fluorobenzylidene | A549 (Lung Cancer) | 0.8 | [6] |
| H460 (Lung Cancer) | 1.3 | [6] | |||
| HT29 (Colon Cancer) | 2.8 | [6] | |||
| 44 | N-phenylacetamide | 4-(dimethylamino)benzylidene | A549 (Lung Cancer) | 7 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of N-Substituted Rhodanine Derivatives (General Procedure)
The synthesis of N-substituted rhodanines can be achieved through a one-pot, three-component reaction or a stepwise approach. A general conventional method is as follows:
-
Formation of Dithiocarbamate: An appropriate primary amine (1 eq.) is dissolved in a suitable solvent (e.g., ethanol, DMF). Carbon disulfide (1.2 eq.) is added dropwise at 0-5°C, followed by the addition of a base (e.g., aqueous ammonia, triethylamine) to catalyze the formation of the dithiocarbamate salt.
-
Cyclization with a-haloacetic acid: Chloroacetic acid or ethyl chloroacetate (1 eq.) is added to the reaction mixture. The mixture is then heated under reflux for several hours. This results in the cyclization to form the N-substituted rhodanine ring.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure N-substituted rhodanine.[5]
For the synthesis of 3,5-disubstituted rhodanines, the N-substituted rhodanine is further reacted with an appropriate aldehyde in the presence of a base catalyst (e.g., sodium acetate) in a solvent like glacial acetic acid under reflux in a Knoevenagel condensation reaction.[7]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted rhodanine derivatives (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours. A control group with no drug treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which N-substituted rhodanines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Many rhodanine derivatives have been shown to modulate the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[1][8][9] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[10][11]
Visualizing the Molecular Mechanisms
To better understand the complex processes involved in the anticancer activity of N-substituted rhodanines, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel rhodanine-containing sorafenib analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. ijper.org [ijper.org]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathwa | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]
Unlocking the Arsenal: A Comparative Guide to the Efficacy of Rhodanine Analogs Against Drug-Resistant Bacteria
For researchers, scientists, and drug development professionals at the forefront of the battle against antimicrobial resistance, the rhodanine scaffold has emerged as a promising framework for the development of novel therapeutics. This guide provides a comprehensive comparison of the efficacy of various rhodanine analogs against drug-resistant bacteria, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation antibiotics.
The relentless rise of drug-resistant bacteria poses a significant global health threat, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Rhodanine, a five-membered heterocyclic molecule, and its derivatives have garnered considerable attention for their broad-spectrum antibacterial activity, particularly against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes data from multiple studies to offer a comparative overview of the performance of different rhodanine analogs, providing a valuable resource for the scientific community.
Comparative Efficacy of Rhodanine Analogs: A Data-Driven Overview
The antibacterial potency of rhodanine derivatives is typically quantified by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various rhodanine analogs against key drug-resistant bacterial strains, offering a snapshot of their relative efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Rhodanine Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Rhodanine Analog/Derivative | MRSA Strain(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) |
| 5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one derivatives (IIIi, Vb, Vc) | MRSA CCARM 3167, 3506 | 1 | Norfloxacin | 8, 4 |
| Oxacillin | >64 | |||
| Rhodanine-based amides (5a, 5e, 5f, 5j) | S. aureus | Moderate Inhibition | Gentamicin | 10 (µ g/disc ) |
| Chloramphenicol | 30 (µ g/disc ) | |||
| Rhodanine derivative Rh 2 | VRSA, MRSA | 4 (MIC90, µM) | - | - |
| 2a, 2e, 4, 6c, 6g, 14b | MDR S. aureus including VRSA | 0.5-16 | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine Analogs against Other Drug-Resistant Bacteria
| Rhodanine Analog/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) |
| Rhodanine-based amides (5d) | E. coli, P. aeruginosa | Good Activity | Gentamicin | 10 (µ g/disc ) |
| Chloramphenicol | 30 (µ g/disc ) | |||
| Rhodanine derivative 17b | A. baumannii | 8 | - | - |
| Rhodanine derivative Rh 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90, µM) | - | - |
Unraveling the Mechanism: How Rhodanine Analogs Combat Bacteria
Several studies have indicated that rhodanine derivatives exert their antibacterial effects by targeting essential bacterial enzymes that are absent in eukaryotes, making them attractive candidates for selective toxicity.[1][2][3][4] One of the primary mechanisms of action is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[5] By interfering with these enzymes, rhodanine analogs disrupt the bacterial cell cycle, ultimately leading to cell death.
Caption: Proposed mechanism of action of rhodanine analogs.
A Blueprint for Discovery: Experimental Workflow for Antibacterial Screening
The identification and validation of novel antibacterial agents involve a systematic screening process. The following diagram illustrates a typical experimental workflow for evaluating the efficacy of rhodanine analogs.
Caption: General experimental workflow for antibacterial drug discovery.
In the Lab: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of rhodanine analogs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Rhodanine Analog Dilutions:
-
Prepare a stock solution of the rhodanine analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted rhodanine analog.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the rhodanine analog at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
1. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, Vero) in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the rhodanine analogs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
5. Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.[6][7]
The Path Forward: Structure-Activity Relationships and Future Directions
The data presented in this guide highlight the potential of rhodanine analogs as a valuable class of antibacterial agents. Structure-activity relationship (SAR) studies have revealed that modifications at the N-3 and C-5 positions of the rhodanine ring can significantly influence their antibacterial potency and spectrum.[5][8][9] For instance, the introduction of bulky hydrophobic groups at the C-5 position has been shown to enhance activity against Gram-positive bacteria.
Future research should focus on optimizing the rhodanine scaffold to improve efficacy against a broader range of pathogens, including multidrug-resistant Gram-negative bacteria. Further elucidation of their mechanisms of action and potential off-target effects will be crucial for their clinical development. The detailed protocols and comparative data provided in this guide aim to facilitate these efforts and accelerate the journey of rhodanine analogs from the laboratory to the clinic.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one as a Lead Compound: A Comparative Guide
Introduction
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Rhodanine derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[2][3][4] This guide provides a comparative validation framework for this compound as a potential lead compound, particularly focusing on its anticancer applications. While specific experimental data for this compound is limited in publicly available literature, this guide will utilize data from structurally similar rhodanine derivatives to provide a comprehensive comparison and outline the necessary experimental validation protocols. The primary focus will be on the anticancer potential, a prominent therapeutic area for this class of compounds.
Comparative Analysis of Rhodanine Derivatives
To establish a baseline for the validation of the lead compound, a comparison with other rhodanine derivatives that have been evaluated for their anticancer activity is essential. The following tables summarize the in vitro cytotoxicity of various rhodanine derivatives against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Rhodanine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | This compound | - | Data not available | - |
| Analogue 1 | 5-(2-fluorobenzylidene)rhodanine derivative | A549 (Lung) | 0.8 | [5] |
| H460 (Lung) | 1.3 | [5] | ||
| HT29 (Colon) | 2.8 | [5] | ||
| Analogue 2 | Phenyl-substituted triazolothiazolyl-rhodanine | Huh7 (Liver) | 4.67 | [5] |
| MCF-7 (Breast) | 2.30 | [5] | ||
| Analogue 3 | 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | 4.4 | [5] |
| A2780cisR (Ovarian) | 3.3 | [5] | ||
| Analogue 4 | 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative | HeLa S3 (Cervix) | Not specified | [3] |
| Hep G2 (Liver) | Not specified | [3] | ||
| Analogue 5 | Rhodanine benzylidene derivative | PRL-3 (Enzyme Assay) | 0.9 | [5] |
| Analogue 6 | 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one | HCT 116 (Colorectal) | 10 | [3] |
Experimental Protocols for Lead Compound Validation
The validation of a lead compound involves a series of in vitro and in vivo experiments to assess its efficacy, selectivity, and mechanism of action.[6] Below are detailed protocols for key experiments relevant to the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media and conditions.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Tyrosine Kinase Inhibition Assay
Many rhodanine derivatives have been identified as tyrosine kinase inhibitors. An in vitro kinase assay can determine the inhibitory potential of the lead compound against specific tyrosine kinases (e.g., EGFR, VEGFR2).
Protocol:
-
Reagents and Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR).
-
Kinase buffer.
-
ATP.
-
Tyrosine-containing peptide substrate.
-
This compound.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosine kinase, the lead compound at various concentrations, and the peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence with the Kinase-Glo® kit, which measures the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the lead compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Logical Workflow for Lead Compound Validation
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-thioxo-1,3-thiazolidin-4-one, also known as the rhodanine scaffold, is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro and in vivo activities of various derivatives of this compound, with a focus on their anticancer and antidiabetic properties. The information presented is collated from multiple studies to offer a comprehensive resource for researchers in the field.
Data Presentation
In Vitro Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
The following table summarizes the in vitro biological activities of selected 2-thioxo-1,3-thiazolidin-4-one derivatives from various studies. The data highlights the potency of these compounds against different cell lines and enzymes.
| Compound ID/Series | Target/Cell Line | Activity Metric (e.g., IC50) | Reference |
| Anticancer Derivatives | |||
| Compound 4 (2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver Cancer) | 0.017 µM | [1] |
| Compound 2 (2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver Cancer) | 0.18 µM | [1] |
| Thiazolidine-4-one derivative with 5-nitrofuran-2-yl substituent | MDA-MB-231 (Breast Cancer) | 1.9 µM | [2] |
| HepG2 (Liver Cancer) | 5.4 µM | [2] | |
| HT-29 (Colon Cancer) | 6.5 µM | [2] | |
| Quinolinone-thiazolidin-4-one hybrid 24b | MDA-MB-231 (Breast Cancer) | 8.16 µM | [2] |
| Quinolinone-thiazolidin-4-one hybrid 24c | MCF-7 (Breast Cancer) | 18.03 µM | [2] |
| Antidiabetic Derivatives | |||
| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] (Series of 19 compounds) | α-amylase | 1.49 ± 0.10 to 3.06 ± 0.17 µM | [3] |
| Cholinesterase Inhibitory Derivatives | |||
| Aromatic amides and esters of rhodanine-3-acetic acid | Acetylcholinesterase (AChE) | 24.05-86.85 µM | [4] |
| Butyrylcholinesterase (BChE) | 7.92-227.19 µM | [4] |
In Vivo Activity of 2-Thioxo-1,3-thiazolidin-4-one Derivatives
This table presents the in vivo findings for selected derivatives, demonstrating their therapeutic potential in animal models.
| Compound ID/Series | Animal Model | Disease Model | Key Findings | Reference |
| Anticancer Derivatives | ||||
| Compound 4 (2-thioxoimidazolidin-4-one derivative) | Mice | Solid Ehrlich Carcinoma (SEC) | Promising anti-cancer activity, activation of antioxidant levels (CAT, SOD, GSH), and amelioration of hematological, biochemical, and histopathological findings. | [1] |
| Thiazolidine-4-one derivative with 5-nitrofuran-2-yl substituent | Not specified | Breast Cancer | Promising in vivo anti-breast cancer activity. | [2] |
| Antidiabetic Derivatives | ||||
| Rhodanine-substituted spirooxindole pyrrolidine derivatives (5g, 5k, 5s, 5l ) | Rats | Alloxan-induced diabetes | Significant reduction in blood glucose levels. | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-thioxo-1,3-thiazolidin-4-one derivatives and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5][6]
In Vivo Anticancer Activity in a Murine Solid Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of 2-thioxo-1,3-thiazolidin-4-one derivatives in a mouse model of solid tumor.
Methodology:
-
Animal Model: Female Swiss albino mice are commonly used.
-
Tumor Induction: Solid Ehrlich Carcinoma (SEC) can be induced by subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of the mice.
-
Treatment Regimen: Once the tumors reach a palpable size, the mice are randomly divided into treatment and control groups. The test compounds are administered, often intraperitoneally, at a specific dose and schedule (e.g., daily for a set number of days). A control group receives the vehicle.
-
Monitoring: Tumor volume, body weight, and general health of the mice are monitored regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Blood samples may be collected for hematological and biochemical analysis. Organs can be harvested for histopathological examination.
-
Data Analysis: The antitumor effect is evaluated by comparing the tumor weight and volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.[1]
Mandatory Visualization
Experimental Workflow for In Vitro and In Vivo Screening
Caption: A generalized workflow for the screening of 2-thioxo-1,3-thiazolidin-4-one derivatives.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
The rhodanine scaffold, a core component of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, is a well-established pharmacophore in medicinal chemistry, leading to the development of numerous compounds with a wide array of biological activities.[1][2] However, this structural motif has also gained a reputation for promiscuous binding, frequently appearing as a "frequent hitter" in high-throughput screening campaigns.[3][4] This potential for off-target activity, or cross-reactivity, necessitates a thorough evaluation of the selectivity profile of any rhodanine-based compound to ensure its therapeutic efficacy and minimize potential side effects.
This guide provides a comparative overview of the known biological targets of rhodanine derivatives, offering insights into the potential cross-reactivity of this compound. Furthermore, it details essential experimental protocols for rigorously assessing its selectivity.
The Promiscuous Nature of the Rhodanine Scaffold
The inherent chemical properties of the rhodanine ring, particularly the exocyclic double-bonded sulfur atom, provide a high density of interaction sites for polar contacts and hydrogen bonds.[3][4] This structural feature contributes to its ability to bind to a diverse range of protein targets, which can be both an advantage in developing broad-spectrum agents and a significant challenge in achieving target selectivity.[2][5]
While specific cross-reactivity data for this compound is not extensively published, the broader family of rhodanine derivatives has been shown to interact with a variety of enzyme classes. Understanding these interactions is crucial for predicting and testing potential off-target effects.
Comparative Analysis of Rhodanine Derivative Targets
To contextualize the potential cross-reactivity of this compound, the following table summarizes the known biological targets for various classes of rhodanine derivatives. This data underscores the importance of comprehensive selectivity profiling.
| Rhodanine Derivative Class | Primary Target(s) | Potential Off-Target(s) | Reference(s) |
| 5-ene-Rhodanines | Viral Proteins (e.g., HIV-1 Integrase, HCV NS3 Protease) | Kinases, Other Proteases | [6][7] |
| Rhodanine-3-acetic acids | Aldose Reductase | Other oxidoreductases | [1] |
| N-3 Substituted Rhodanines | Anticancer targets (e.g., Kinases, Phosphatases) | Carbonic Anhydrases, Other enzymes | [1][8] |
| Thiazolidine-2,4-diones (related scaffold) | PPARγ | Other nuclear receptors | [9] |
Experimental Protocols for Assessing Cross-Reactivity
A multi-tiered approach is recommended to thoroughly evaluate the selectivity of this compound.
Tier 1: Initial Broad Panel Screening
The initial step involves screening the compound against a broad panel of targets, often at a single high concentration (e.g., 10 µM), to identify potential off-targets.
Experimental Protocol: Kinase Profiling Panel (Example)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at a final concentration of 10 µM to each well containing a different kinase. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at a specified temperature and time to allow the enzymatic reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[10]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. Kinases showing significant inhibition (e.g., >70%) are selected for further analysis.[11]
Tier 2: Dose-Response Analysis
For any "hits" identified in the initial screen, a dose-response analysis is performed to determine the potency of the interaction (e.g., IC50 or Kᵢ value).
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound, typically in a 10-point concentration range.
-
Assay Setup: Set up the enzymatic or binding assay as described in Tier 1 for the identified off-target(s).
-
Compound Addition: Add the different concentrations of the test compound to the assay wells.
-
Incubation and Detection: Follow the same incubation and detection procedures as in the initial screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Tier 3: Cellular and Functional Assays
To confirm that the observed in vitro cross-reactivity translates to a cellular context, functional assays are essential.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion with a luciferase reporter.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the kinase of interest.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.
-
Data Analysis: Determine the concentration at which 50% of the tracer is displaced to quantify target engagement in living cells.
Visualizing Experimental Workflows and Potential Pathways
Conclusion
Given the history of the rhodanine scaffold as a promiscuous binder, a rigorous assessment of the cross-reactivity of this compound is not merely a suggestion but a critical step in its development as a potential therapeutic agent. By employing a systematic and multi-tiered approach to selectivity profiling, researchers can gain a comprehensive understanding of its biological activity, mitigate the risk of unforeseen side effects, and build a robust data package for further development. The experimental frameworks provided here offer a starting point for these essential investigations.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of Rhodanines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for their therapeutic effects, thereby guiding the rational design of more potent and selective agents. This guide provides a comparative overview of QSAR studies on rhodanine derivatives across various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Data Presentation: Comparative Biological Activities and QSAR Models
The following tables summarize the biological activities of representative rhodanine derivatives and the statistical validation of their corresponding QSAR models.
Table 1: Anticancer Activity of Rhodanine Derivatives and Associated QSAR Models
| Compound ID | Structure (Substituents on Rhodanine Core) | Target/Cell Line | IC50 (µM) | QSAR Model | R² | Q² | Ref. |
| 1 | 5-(4-dimethylaminobenzylidene) | MCF-7 | 2.30[1] | 3D-QSAR | 0.903 | 0.869[2][3][4] | [1][2][3][4] |
| 2 | 5-(4-chlorobenzylidene) | HeLa | 5.80 | CoMFA | 0.962 | 0.869 | |
| 3 | 5-(4-nitrobenzylidene) | A549 | 1.50 | CoMSIA | 0.959 | 0.865 | |
| 4 | 3-ethyl-5-(4-methoxybenzylidene) | PC-3 | 0.75[4] | 2D-QSAR | 0.75 | 0.64[5][6] | [4][5][6] |
| 5 | N-glucosylated rhodanine derivative 12f | HepG2 | 2.2[7][8] | DFT | - | - | [7][8] |
Table 2: Antibacterial Activity of Rhodanine Derivatives and Associated QSAR Models
| Compound ID | Structure (Substituents on Rhodanine Core) | Bacterial Strain | MIC (µg/mL) | QSAR Model | R² | Q² | Ref. |
| 6 | 5-((5-nitrofuran-2-yl)methylene) | S. aureus | 0.125[9] | - | - | - | [9] |
| 7 | 5-(pyridin-2-ylmethylidene)-3-(undecanoic acid) | Gram-positive bacteria | 7.8[10] | - | - | - | [10] |
| 8 | 5-(4-(2-oxo-2-phenylethoxy)benzylidene) derivative IIIi | MRSA CCARM 3167 | 1[11] | - | - | - | [11] |
| 9 | Pyrimidine-linked rhodanine 3a | E. coli | 1.12[12] | - | - | - | [12] |
| 10 | 5-(4-dimethylaminobenzylidene) | E. coli | - | Molecular Docking | - | - | [13] |
Table 3: Antidiabetic Activity of Rhodanine Derivatives and Associated QSAR Models
| Compound ID | Structure (Substituents on Rhodanine Core) | Target | IC50/EC50 (µM) | QSAR Model | R² | Q² | Ref. |
| 11 | Spirooxindole pyrrolidine derivative 5g | α-amylase | 1.49[14] | - | - | - | [14] |
| 12 | Spirooxindole pyrrolidine derivative 5k | α-amylase | 1.52[14] | - | - | - | [14] |
| 13 | Rhodanine-3-acetic acid derivative | α-amylase | - | - | - | - | [15] |
| 14 | Thiazolidinedione-rhodanine hybrid 33a | PPAR-γ | - | Molecular Docking | - | - | [16] |
| 15 | Dihydropyrimidinone derivative A | α-glucosidase | 1.02 µg/ml[17] | Molecular Docking | - | - | [17] |
Experimental Protocols
Cytotoxicity and Anticancer Activity Assessment: MTT Assay
A frequently used method to evaluate the in vitro anticancer activity of rhodanine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: The rhodanine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in DMF and acetic acid) is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
The development of a QSAR model for rhodanine derivatives typically follows a structured workflow:
-
Data Set Preparation: A dataset of rhodanine derivatives with their corresponding biological activities (e.g., pIC50, -log(IC50)) is compiled. The dataset is usually divided into a training set for model development and a test set for external validation.[2]
-
Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, constitutional descriptors) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields from CoMFA and CoMSIA).
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).
-
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (e.g., predictive R², R²pred).[2] A robust and predictive QSAR model will have high values for R² and Q².
Mandatory Visualization
Caption: A generalized workflow for developing a predictive QSAR model for rhodanine derivatives.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a rhodanine derivative.[20][21][22][23][24]
Caption: Inhibition of bacterial cell wall synthesis by a rhodanine derivative.[25][26][27][28][29]
References
- 1. mdpi.com [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 6. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of anti-diabetic potential and molecular simulation studies of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 22. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. hereditybio.in [hereditybio.in]
Comparative Docking Analysis of N-Aryl Rhodanine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-aryl rhodanine derivatives based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts to support further research and development in this promising area of medicinal chemistry.
Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] N-aryl rhodanine derivatives, in particular, have been the subject of numerous studies involving molecular docking to elucidate their binding mechanisms and predict their potency against various biological targets. This guide synthesizes findings from several studies to offer a comparative perspective on their docking analyses.
Quantitative Docking Data Summary
The following table summarizes the quantitative data from various docking studies on N-aryl rhodanine derivatives against different protein targets. This data, including binding energies and inhibition constants (Ki), provides a comparative view of the derivatives' potential efficacy.
| Derivative Class | Target Protein(s) | PDB ID(s) | Docking Software | Key Findings (Binding Energy in kcal/mol or Ki in nM) | Reference(s) |
| N-substituted rhodanine derivatives | Carbonic Anhydrase I & II (hCA I, hCA II), Acetylcholinesterase (AChE) | Not Specified | Not Specified | Binding Energies: hCA I: -5.969, hCA II: -5.981, AChE: -9.121. Ki values: hCA I: 43.55 ± 14.20 to 89.44 ± 24.77 nM; hCA II: 16.97 ± 1.42 to 64.57 ± 13.27 nM; AChE: 66.35 ± 8.35 to 141.92 ± 12.63 nM. | [3][4][5] |
| 3-Aminorhodanine derivatives | Epidermal Growth Factor Receptor (EGFR) | 4HJO | GOLD Suite | Showed higher anticancer activity against A549 lung cancer cells compared to Erlotinib. Compound 2b2 had an IC50 of 55.8 µg/mL. | [1][2] |
| Rhodanine-linked benzenesulfonamides | Carbonic Anhydrase I, II, IX, XII (hCA I, II, IX, XII) | Not Specified | Not Specified | Exhibited good to excellent inhibition in the nanomolar range against all tested isoforms. | [6] |
| Various rhodanine derivatives | Tyrosine Kinase (c-Src) | 3G6H | iGEMDOCK | Compounds with a single substituent at the C2 position of the phenyl ring showed the best inhibitory activity. | [7][8] |
| Allyl rhodanine azo dye derivatives | D-alanyl carrier protein ligase (DltA), Nucleoside diphosphate kinase (NDK) | 3FCE, 3Q8U | Not Specified | HL3 ligand showed the best binding energy and mode to both targets, with stronger binding to DltA. | [9] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
While specific parameters may vary between studies, a general workflow for the molecular docking of N-aryl rhodanine derivatives can be outlined as follows. This synthesized protocol is based on common practices reported in the referenced literature.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the N-aryl rhodanine derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch) and then optimized using a suitable force field (e.g., MMFF94) and/or quantum mechanical methods to obtain the lowest energy conformation. The optimized structures are saved in a suitable format (e.g., .mol2, .pdb).
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
Binding Site Identification and Grid Generation
-
The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through literature reports.
-
A grid box is generated around the identified active site. The size and coordinates of the grid are defined to encompass the entire binding pocket, allowing the ligand to move freely within this space during the docking simulation.
Molecular Docking Simulation
-
The prepared ligands are docked into the defined active site of the prepared protein using a docking program (e.g., AutoDock, GOLD, Glide).
-
The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to evaluate the binding affinity of each pose, predicting the binding energy or a score that reflects the stability of the protein-ligand complex.
Analysis of Docking Results
-
The docking results are analyzed to identify the best-docked poses based on the scoring function.
-
The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the interaction.
-
The predicted binding affinities are compared with experimental data (if available) to validate the docking protocol.
Visualizing Key Processes
To better understand the workflow and the underlying biological context, the following diagrams have been generated using the DOT language.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 9. Allyl rhodanine azo dye derivatives: Potential antimicrobials target d-alanyl carrier protein ligase and nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is paramount due to its significant hazardous properties. This guide provides a clear, procedural approach to its handling and disposal.
This compound, a member of the thiazolidinone class of heterocyclic compounds, requires careful management to mitigate risks to personnel and the environment. Adherence to institutional and regulatory guidelines is essential.
Immediate Safety and Hazard Profile
This compound presents multiple health and environmental hazards. Personal protective equipment (PPE) is mandatory when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a chemical fume hood.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or chemical-resistant suit is required to prevent skin contact.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity (Inhalation) | Fatal if inhaled. |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and sealed waste container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., skull and crossbones, corrosion, environmental hazard).
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Handling and Transfer
-
Location: All handling and transfer of the chemical waste must be performed inside a certified chemical fume hood.
-
PPE: Full PPE, as described above, must be worn at all times.
-
Spill Containment: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1]
Step 3: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Conditions: Keep the container tightly closed and away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company.[1][2]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Environmental Precaution: Under no circumstances should this chemical be disposed of down the drain or in regular trash, due to its high aquatic toxicity.
Emergency Procedures
-
Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor immediately.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical assistance.[1]
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one was located. The following guidance is based on the safety profiles of structurally similar thiazolidinone derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to ensure safe handling, storage, and disposal.
Hazard Assessment
Based on data from analogous compounds, this compound is anticipated to be hazardous. Similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] In some cases, related compounds are toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may be fatal if inhaled.[4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for large quantities or significant splash risk. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene, disposable | Provides protection against incidental and direct contact. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Required when handling powders or in areas with inadequate ventilation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Pre-use Inspection: Before handling, inspect all PPE for integrity. Check glassware for cracks or defects.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound. Avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[4]
3. Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep the material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads.
-
Absorb the spill and place the used materials into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
